TW-37
Description
This compound is a small-molecule inhibitor of Bcl-2 investigated for its anti-cancer properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAPVTKIEGUPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466395 | |
| Record name | TW-37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877877-35-5 | |
| Record name | TW-37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877877355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TW-37 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TW-37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TW-37 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8NY4LUO5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TW-37: A Technical Guide to a Dual Bcl-2/Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TW-37 is a novel, non-peptidic small-molecule inhibitor that has garnered significant interest in the field of oncology for its ability to simultaneously target two key anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family: Bcl-2 and myeloid cell leukemia 1 (Mcl-1). Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis (programmed cell death), leading to tumor progression and resistance to conventional therapies. By acting as a BH3 mimetic, this compound binds to the BH3-binding groove of both Bcl-2 and Mcl-1, preventing their interaction with pro-apoptotic proteins like Bax and Bak. This action unleashes the pro-apoptotic machinery, leading to cancer cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.
Core Concepts: Mechanism of Action
This compound functions as a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][2] Its chemical structure, N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide, allows it to fit into the hydrophobic BH3-binding groove on the surface of these anti-apoptotic proteins. This groove is the natural binding site for pro-apoptotic "BH3-only" proteins (e.g., Bid, Bim, Bad), which act as sensors of cellular stress and initiators of apoptosis.
By occupying this groove, this compound competitively inhibits the binding of pro-apoptotic effector proteins like Bax and Bak to Bcl-2 and Mcl-1.[1][2] This disruption of the Bcl-2/Bax and Mcl-1/Bax heterodimers liberates Bax, allowing it to oligomerize and form pores in the mitochondrial outer membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.
Quantitative Data
The efficacy of this compound as a dual inhibitor is quantified by its binding affinities (Ki) for its target proteins and its cytotoxic effects (IC50) on various cancer cell lines.
Binding Affinities (Ki)
The inhibitory constants (Ki) of this compound for Bcl-2, Mcl-1, and another family member, Bcl-xL, have been determined using fluorescence polarization-based binding assays. These assays measure the displacement of a fluorescently labeled BH3 peptide from the target protein by the inhibitor.
| Target Protein | Binding Affinity (Ki) (nmol/L) |
| Mcl-1 | 260[1][2] |
| Bcl-2 | 290[1][2] |
| Bcl-xL | 1110[1][2] |
Table 1: Binding affinities of this compound for Bcl-2 family proteins.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in a variety of cancer cell lines, demonstrating its broad anti-cancer potential.
| Cell Line | Cancer Type | IC50 (µM) |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but showed significant antiproliferative effect[1] |
| HCT-116 | Colorectal Cancer | Efficiently inhibited cell survival and proliferation at nM concentrations[3] |
| Primary human colon cancer cells | Colorectal Cancer | Efficiently inhibited cell survival and proliferation at nM concentrations[3] |
| Endothelial Cells | N/A | ~1.8[4] |
| IMR-5 | Neuroblastoma (N-Myc amplified) | 0.28[5] |
| Kelly | Neuroblastoma (N-Myc amplified) | 0.22[5] |
| SY5Y | Neuroblastoma | 0.96[5] |
| SKNAS | Neuroblastoma | 0.83[5] |
| BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition (250-750 nmol/L) |
| Colo-357 | Pancreatic Cancer | Dose-dependent inhibition (250-750 nmol/L) |
Table 2: IC50 values of this compound in various cancer cell lines.
Experimental Protocols
Fluorescence Polarization-Based Binding Assay
This assay is crucial for determining the binding affinity (Ki) of this compound for Bcl-2 and Mcl-1.
Principle: A small, fluorescently labeled BH3 peptide that binds to the target protein (Bcl-2 or Mcl-1) will have a high fluorescence polarization value due to its slow tumbling in solution when bound to the large protein. When an unlabeled inhibitor like this compound is added, it competes for binding, displacing the fluorescent peptide, which then tumbles more rapidly, resulting in a lower fluorescence polarization value.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human Bcl-2 and Mcl-1 proteins.
-
Fluorescently labeled BH3 peptide (e.g., FAM-labeled Bid-BH3 peptide).
-
Assay Buffer: 50 mM Tris (pH 7.5), 100 mM KCl, 1 mM EDTA, 0.05% pluronic F-68.
-
This compound stock solution in DMSO.
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure: a. Prepare a dilution series of this compound in the assay buffer. b. In each well of the 384-well plate, add a constant concentration of the recombinant target protein (e.g., 100 nM Bcl-2 or Mcl-1) and the fluorescently labeled BH3 peptide (e.g., 5 nM FAM-Bid-BH3). c. Add the different concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization). d. Incubate the plate at room temperature for 2 hours, protected from light. e. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore. f. Calculate the Ki value from the IC50 of the competition curve using the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that this compound disrupts the interaction between pro-apoptotic Bax and anti-apoptotic Bcl-2 or Mcl-1 within cancer cells.
Principle: An antibody specific for one protein (e.g., Bax) is used to pull down that protein from a cell lysate. If another protein (e.g., Bcl-2 or Mcl-1) is bound to the first protein, it will also be pulled down. The presence of the second protein is then detected by Western blotting.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., WSU-DLCL2) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10 µmol/L) for 24 hours.
-
-
Protein Extraction:
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS in Tris-buffered saline with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads.
-
Incubate a standardized amount of protein lysate (e.g., 500 µg) with an antibody specific for the protein of interest (e.g., anti-Bax antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the interacting proteins (e.g., anti-Bcl-2 and anti-Mcl-1).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the proteins.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can then bind to the cell surface. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Detailed Protocol:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations and for the desired time to induce apoptosis.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
Signaling Pathway of this compound Induced Apoptosis
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to TW-37: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TW-37 is a novel, non-peptidic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Developed through a structure-based design, this compound targets the BH3-binding groove of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended to serve as a technical guide for researchers in oncology and drug development.
Chemical Structure and Identification
This compound is a complex synthetic organic molecule characterized by a polysubstituted benzamide core.
IUPAC Name: N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide[1]
Chemical Formula: C₃₃H₃₅NO₆S[1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Weight | 573.7 g/mol | [1] |
| XLogP3 | 7.8 | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Insoluble in H₂O; ≥19.75 mg/mL in DMSO; ≥3.41 mg/mL in EtOH (with warming and sonication) | |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the anti-apoptotic Bcl-2 family proteins, with differential affinity for its members.
| Target Protein | Ki (Inhibitory Constant) |
| Mcl-1 | 0.26 µM |
| Bcl-2 | 0.29 µM |
| Bcl-xL | 1.11 µM |
Source:[3]
The primary mechanism of action of this compound involves its binding to the BH3-binding groove on anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL. This action prevents the sequestration of pro-apoptotic proteins such as Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization, and the initiation of the intrinsic apoptotic cascade.
Signaling Pathway
This compound exerts its anti-cancer effects through a multi-faceted signaling pathway that culminates in apoptosis and cell cycle arrest. A key aspect of its mechanism involves the downregulation of the Notch-1 signaling pathway.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound for the specific cell line.
Conclusion
This compound is a potent, dual inhibitor of Bcl-2 and Mcl-1 with significant anti-cancer properties demonstrated in preclinical studies. Its ability to induce apoptosis and cause S-phase cell cycle arrest, partly through the modulation of the Notch-1 signaling pathway, makes it a valuable tool for cancer research. This technical guide provides essential information on its chemical and biological characteristics to aid researchers in their investigations of this promising anti-cancer agent.
References
TW-37: A Pan-Bcl-2 Inhibitor Driving Apoptosis in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
TW-37 is a novel, non-peptidic small-molecule inhibitor that targets the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins.[1] Developed through a structure-based design, this compound binds to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby disrupting their function and promoting programmed cell death, or apoptosis.[2][3] Overexpression of Bcl-2 family proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[4][5] This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis, detailing its mechanism of action, affected signaling pathways, and key experimental findings.
Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
This compound was designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Bad), which are the natural antagonists of anti-apoptotic Bcl-2 proteins.[3] By occupying the hydrophobic groove on anti-apoptotic proteins, this compound prevents the sequestration of pro-apoptotic effector proteins like Bax and Bak.[6][7] This allows Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing apoptosis.[2][8]
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound inhibits anti-apoptotic Bcl-2 family proteins, leading to the activation of Bax and Bak and the initiation of the intrinsic apoptotic pathway.
Modulation of Key Signaling Pathways
Beyond its direct interaction with Bcl-2 family proteins, this compound has been shown to modulate other critical signaling pathways involved in cancer cell survival and proliferation.
Inactivation of the Notch-1 Signaling Pathway
In pancreatic cancer, this compound has been found to inactivate the Notch-1 signaling pathway.[6] Treatment with this compound leads to a downregulation of Notch-1 and its downstream target gene, Hes-1.[6] The Notch pathway is crucial for tumor cell proliferation and apoptosis evasion in pancreatic cancer.[6] The combination of this compound with Notch-1 downregulation (via siRNA or γ-secretase inhibitors) results in enhanced cell growth inhibition and apoptosis.[6]
Caption: this compound inactivates the Notch-1 signaling pathway, contributing to decreased cell growth and increased apoptosis in pancreatic cancer.
Attenuation of NF-κB Signaling
This compound has also been demonstrated to attenuate the nuclear factor-kappa B (NF-κB) signaling pathway in pancreatic cancer cells.[4][9] NF-κB is a transcription factor that regulates the expression of numerous genes involved in cell survival, proliferation, and angiogenesis.[4] this compound treatment leads to the downregulation of NF-κB and its downstream target genes, such as MMP-9 and VEGF, which are critical for invasion and angiogenesis.[4][9]
Caption: this compound attenuates NF-κB signaling, leading to the downregulation of genes involved in cancer cell invasion and angiogenesis.
Quantitative Data Summary
The efficacy of this compound has been quantified across various preclinical studies. The following tables summarize key data points.
Binding Affinity of this compound to Bcl-2 Family Proteins
| Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | 290 nmol/L | [2][3][10] |
| Bcl-xL | 1110 nmol/L | [2][3][10] |
| Mcl-1 | 260 nmol/L | [2][3][10] |
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Treatment Conditions | Reference |
| BxPC-3 | Pancreatic Cancer | WST Assay | Growth Inhibition | Dose- and time-dependent | 250, 500, 750 nmol/L for 24, 48, 72h | [6] |
| Colo-357 | Pancreatic Cancer | WST Assay | Growth Inhibition | Dose- and time-dependent | 250, 500, 750 nmol/L for 24, 48, 72h | [6] |
| BxPC-3 | Pancreatic Cancer | Annexin V/PI | Apoptosis | 12% | 500 nmol/L for 48h | [6] |
| Colo-357 | Pancreatic Cancer | Annexin V/PI | Apoptosis | 14% | 500 nmol/L for 48h | [6] |
| WSU-DLCL2 | Diffuse Large Cell Lymphoma | Flow Cytometry (7-AAD) | Apoptosis | 37.3% | 300 nmol/L for 72h | [2] |
| WSU-DLCL2 | Diffuse Large Cell Lymphoma | Flow Cytometry (7-AAD) | Apoptosis | 71.4% | 400 nmol/L for 72h | [2] |
| Various B-cell lines | B-cell Tumors | Not specified | IC50 | 165–320 nM | Not specified | [7] |
| Endothelial Cells | - | Not specified | IC50 | ~2.2 µM | Not specified | [3] |
| Head and Neck Cancer Cells | Head and Neck Cancer | Not specified | IC50 | ~0.6 µM | Not specified | [3] |
Key Experimental Protocols
This section details the methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.
Cell Viability and Growth Inhibition Assays
1. WST-1 Assay [6]
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface.
-
Protocol:
-
Seed 5 x 103 pancreatic cancer cells per well in a 96-well plate.
-
After 12 hours of incubation, treat cells with various concentrations of this compound (e.g., 250, 500, 750 nmol/L) for 24, 48, and 72 hours.
-
Add WST-1 reagent to each well and incubate for a specified time according to the manufacturer's instructions.
-
Measure the absorbance of the samples at the appropriate wavelength using a microplate reader.
-
2. Clonogenic Assay [6]
-
Principle: Assesses the ability of a single cell to grow into a colony, thus testing the long-term survival and proliferative capacity of cells after treatment.
-
Protocol:
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Plate a known number of viable cells into new culture dishes.
-
Incubate for a period sufficient for colony formation (typically 1-3 weeks).
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
Apoptosis Detection Assays
1. Annexin V-FITC and Propidium Iodide (PI) Staining [6][11]
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Treat 5 x 105 cells with the desired concentration of this compound (e.g., 500 nmol/L) for a specified time (e.g., 48 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
2. Histone/DNA ELISA for Apoptosis [6]
-
Principle: Quantitatively measures the amount of histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
-
Protocol:
-
Treat cells with this compound in a dose- and time-dependent manner.
-
Lyse the cells to release cytoplasmic contents.
-
Add the cytoplasmic fraction to a microplate coated with anti-histone antibodies.
-
Add a second anti-DNA antibody conjugated to an enzyme (e.g., peroxidase).
-
Add a colorimetric substrate and measure the absorbance, which is proportional to the amount of nucleosomes.
-
3. Caspase Activity Assay [2]
-
Principle: Measures the activity of key executioner caspases (e.g., caspase-3 and caspase-9) involved in the apoptotic cascade.
-
Protocol:
-
Treat cells with this compound (e.g., 400 nmol/L) for various time points (0, 4, 6, 8, 24 hours).
-
Lyse the cells and incubate the lysate with a caspase-specific substrate conjugated to a reporter molecule (e.g., a fluorophore or chromophore).
-
Measure the signal generated upon cleavage of the substrate by the active caspase using a fluorometer or spectrophotometer.
-
Protein Analysis
1. Western Blotting [4]
-
Principle: Detects specific proteins in a sample of cell lysate. It is used to assess the expression levels of proteins involved in apoptosis and other signaling pathways.
-
Protocol:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Notch-1, NF-κB, cleaved caspase-3).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Conclusion
This compound is a potent pan-Bcl-2 inhibitor that effectively induces apoptosis in a variety of cancer cell types. Its multi-faceted mechanism of action, involving direct inhibition of anti-apoptotic Bcl-2 family members and modulation of key survival pathways like Notch-1 and NF-κB, makes it a promising candidate for cancer therapy. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar BH3 mimetics. While extensive preclinical data supports its efficacy, the lack of progression into clinical trials highlights the challenges in translating potent in vitro activity into a clinically viable drug.[1] Nevertheless, this compound remains a valuable tool for studying the intricacies of apoptosis and for the development of next-generation Bcl-2 inhibitors.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvemen… [ouci.dntb.gov.ua]
- 6. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMI of Bcl-2 this compound is active across a spectrum of B-cell tumors irrespective of their proliferative and differentiation status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
The Impact of Bcl-2 Inhibitor TW-37 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TW-37, a small-molecule inhibitor targeting the anti-apoptotic Bcl-2 family of proteins, has emerged as a promising agent in cancer therapy. Beyond its established role in inducing apoptosis, this compound exerts a significant influence on cell cycle regulation, primarily inducing a robust S-phase arrest in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the cell cycle effects of this compound, presents collated quantitative data from key studies, details the experimental protocols for investigating these effects, and visualizes the intricate signaling pathways involved.
Introduction
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as Bcl-2, Bcl-xL, and Mcl-1 often overexpressed in cancerous cells, contributing to their survival and resistance to therapy.[1] this compound is a novel non-peptide small molecule designed to mimic the BH3 domain of pro-apoptotic proteins, thereby competitively binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members and neutralizing their function.[1][2] This inhibition restores the cell's natural apoptotic machinery. Concurrent with apoptosis induction, a significant body of research demonstrates that this compound treatment leads to a profound halt in the cell division cycle, specifically an accumulation of cells in the S-phase.[1][3][4] This guide will dissect the mechanisms and experimental evidence of this critical, non-apoptotic function of this compound.
Mechanism of Action: S-Phase Cell Cycle Arrest
This compound-mediated cell cycle arrest is a multifaceted process that involves the modulation of key cell cycle regulatory proteins and signaling pathways. The primary effect observed across multiple cancer cell types is a significant increase in the population of cells within the S-phase of the cell cycle.[3][4][5]
Regulation of Cell Cycle Proteins
Studies have consistently shown that this compound treatment leads to a profound alteration in the expression of critical cell cycle regulators.[2][3][5] Specifically, the expression of cyclins and cyclin-dependent kinases (CDKs) that govern the G1/S transition and S-phase progression are significantly downregulated. These include:
-
Cyclin D1, Cyclin E, and Cyclin A: These cyclins are essential for progression through the G1 and S phases. Their decreased expression upon this compound treatment contributes to the observed cell cycle arrest.[3][5]
-
CDK4: As a key partner for Cyclin D, the downregulation of CDK4 further impedes the G1/S transition.[3][5]
Conversely, this compound treatment has been shown to increase the expression of CDK inhibitors:
-
p21 and p57: These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes. Their upregulation by this compound contributes to the halt in cell cycle progression.[3]
Furthermore, the transcription factor E2F-1 , which is crucial for the expression of genes required for S-phase entry and DNA synthesis, is also downregulated by this compound.[3][5]
Involvement of the Notch-1 Signaling Pathway
Emerging evidence points to the involvement of the Notch-1 signaling pathway in the antitumor activity of this compound, including its effects on the cell cycle.[3][5] Treatment with this compound has been shown to attenuate the expression of Notch-1 and its ligand Jagged-1.[3][5] The Notch signaling pathway is known to play a role in cell proliferation, and its inhibition by this compound likely contributes to the observed cell growth inhibition and S-phase arrest.[3]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the efficacy and cell cycle effects of this compound in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OSCC3 | Head and Neck Squamous Cell Carcinoma | ~0.3 | [4] |
| UM-SCC-1 | Head and Neck Squamous Cell Carcinoma | ~0.3 | [4] |
| UM-SCC-74A | Head and Neck Squamous Cell Carcinoma | ~0.3 | [4] |
| Primary Human Endothelial Cells | - | 1.1 | [4] |
| IMR-5 | Neuroblastoma | 0.28 | [6] |
| Kelly | Neuroblastoma | 0.22 | [6] |
| SY5Y | Neuroblastoma | 0.96 | [6] |
| SKNAS | Neuroblastoma | 0.83 | [6] |
Table 2: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S-Phase | % of Cells in G2/M | Reference |
| BxPC-3 | Control | - | 25.34 | - | [3] |
| BxPC-3 | 500 nmol/L this compound | - | 45.89 | - | [3] |
| Colo-357 | Control | - | 24.49 | - | [3] |
| Colo-357 | 500 nmol/L this compound | - | 41.41 | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.
Cell Viability and Growth Inhibition Assays
4.1.1. WST-1 Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., pancreatic cancer cells) at a density of 5 x 10³ cells per well in a 96-well culture plate.
-
Cell Adhesion: Allow cells to adhere for 12 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
WST-1 Reagent Addition: After the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for a specified time (typically 1-4 hours) at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
4.1.2. Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low density of cells in a culture dish.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the cells for a period sufficient for colony formation (typically 1-2 weeks), replacing the medium with fresh, drug-containing medium as needed.
-
Colony Staining: After incubation, fix the colonies with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet).
-
Colony Counting: Count the number of colonies in each dish. A significant reduction in colony formation in treated cells compared to control indicates inhibition of cell growth/survival.[3]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[3]
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 500 nmol/L) for a specified duration (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
This method is used to detect and quantify the expression levels of specific cell cycle regulatory proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the cell cycle proteins of interest (e.g., Cyclin D1, CDK4, p21, etc.).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of protein expression.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound induced S-phase cell cycle arrest.
References
- 1. This compound, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and induces apoptosis in pancreatic cancer: involvement of Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Preclinical Oncology Profile of TW-37: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TW-37 is a novel, non-peptidic small-molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Overexpression of Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1, is a common feature in a variety of human cancers, contributing to tumor progression and resistance to conventional therapies.[3][4] this compound was designed to fit into the BH3-binding groove of these anti-apoptotic proteins, thereby disrupting their interaction with pro-apoptotic proteins like Bax and Bak, and ultimately promoting apoptosis.[5][6] This document provides a comprehensive overview of the preclinical research on this compound, summarizing its efficacy across various cancer models, detailing its mechanism of action, and outlining key experimental protocols.
Quantitative Efficacy Data
The anti-cancer activity of this compound has been evaluated in a range of cancer cell lines and animal models. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Binding Affinity of this compound to Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | 290 nmol/L | [5][6] |
| Mcl-1 | 260 nmol/L | [5][6] |
| Bcl-xL | 1,110 nmol/L | [5][6] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 | Notes | Reference |
| Diffuse Large Cell Lymphoma | WSU-DLCL2 | 290 ± 35 nmol/L | 72-hour exposure | [6] |
| Diffuse Large Cell Lymphoma | WSU-DLCL2 | 300 nM | Not specified | [7] |
| Head and Neck Squamous Cell Carcinoma | OSCC3, UM-SCC-1, UM-SCC-74A | ~0.3 µmol/L (average) | Not specified | [8] |
| Human Endothelial Cells | Primary HUVEC | 1.1 µmol/L | Not specified | [8] |
| Neuroblastoma | IMR-5 (N-Myc amplified) | 0.28 µM | Not specified | [9] |
| Neuroblastoma | Kelly (N-Myc amplified) | 0.22 µM | Not specified | [9] |
| Neuroblastoma | SY5Y | 0.96 µM | Not specified | [9] |
| Neuroblastoma | SKNAS | 0.83 µM | Not specified | [9] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Diffuse Large Cell Lymphoma Xenograft (WSU-DLCL2) | SCID Mice | 20 mg/kg, 3x, in combination with CHOP | More complete tumor inhibition compared to either agent alone. | [10] |
| Pancreatic Cancer Xenograft | SCID Mice | Not specified | Significant inhibition of tumor growth. | [3] |
| Oral Cancer Xenograft (HSC-3) | Nude Mice | 15 mg/kg/day for 21 days | Significantly decreased tumor volume on day 16. | [1][11] |
| Colorectal Cancer Xenograft (HCT-116) | Mice | Intravenous injection | Inhibition of tumor growth. | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through multiple mechanisms, primarily centered on the inhibition of Bcl-2 family proteins and the subsequent induction of apoptosis. It also impacts other critical signaling pathways involved in cell survival, proliferation, and angiogenesis.
Bcl-2 Family Inhibition and Apoptosis Induction
This compound directly binds to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Mcl-1, preventing them from sequestering pro-apoptotic proteins.[6] This disruption leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases-9 and -3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1][2]
References
- 1. Antitumor effect of this compound, a BH3 mimetic in human oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preclinical analysis of this compound as a potential anti-colorectal cancer cell agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and induces apoptosis in pancreatic cancer: involvement of Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. "this compound, a small-molecule inhibitor of Bcl-2, mediates S-phase cell cycl" by Naoki Ashimori, Benjamin David Zeitlin et al. [scholarlycommons.pacific.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of TW-37 in Oncology: A Technical Guide
For Immediate Release
A Deep Dive into the Mechanism of Action of the Bcl-2 Family Inhibitor, TW-37, for Cancer Research and Drug Development Professionals
This technical guide provides a comprehensive overview of the target proteins of this compound, a small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanism of this compound, its binding affinities, and the experimental methodologies used to characterize its activity in cancer cells.
Core Target Profile of this compound: The Anti-Apoptotic Bcl-2 Family
This compound is a rationally designed, non-peptidic small molecule that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.[1][2] This family of proteins is central to the regulation of the intrinsic apoptotic pathway, and their overexpression is a common mechanism by which cancer cells evade programmed cell death. The primary targets of this compound are:
-
Bcl-2 (B-cell lymphoma 2): A key anti-apoptotic protein frequently overexpressed in a wide range of hematological malignancies and solid tumors.
-
Bcl-XL (B-cell lymphoma-extra large): Another critical pro-survival protein implicated in cancer cell survival and resistance to chemotherapy.
-
Mcl-1 (Myeloid cell leukemia 1): An essential anti-apoptotic protein whose amplification and overexpression are associated with poor prognosis and drug resistance in various cancers.
By binding to these proteins, this compound competitively inhibits their interaction with pro-apoptotic Bcl-2 family members, such as Bax and Bak. This disruption liberates the pro-apoptotic proteins, allowing them to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[3][4]
Quantitative Binding Affinities of this compound
The efficacy of this compound as an inhibitor is quantified by its binding affinity to its target proteins. These values, typically expressed as the inhibition constant (Ki), indicate the concentration of the inhibitor required to produce half-maximal inhibition. Fluorescence polarization-based binding assays have been instrumental in determining these affinities.
| Target Protein | Binding Affinity (Ki) |
| Mcl-1 | 260 nmol/L |
| Bcl-2 | 290 nmol/L |
| Bcl-XL | 1,110 nmol/L |
Table 1: Summary of the binding affinities of this compound for its primary target proteins as determined by fluorescence polarization-based assays.[2][5][6]
Experimental Protocols for Characterizing this compound Activity
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action and cellular effects of this compound.
Fluorescence Polarization Assay for Binding Affinity
This assay quantitatively measures the binding interaction between this compound and its target proteins in a solution-based, homogeneous format.
Principle: The assay is based on the change in the polarization of fluorescently labeled BH3 peptides upon binding to Bcl-2 family proteins. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-2 family proteins, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. This compound competes with the fluorescent peptide for binding to the target protein, causing a decrease in polarization in a concentration-dependent manner, from which the Ki can be calculated.
Protocol:
-
Reagents:
-
Purified recombinant Bcl-2, Bcl-XL, or Mcl-1 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bid-BH3 peptide).
-
This compound serially diluted to a range of concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
-
Procedure:
-
In a microplate, combine the target protein and the fluorescently labeled BH3 peptide at optimized concentrations.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent peptide.
-
Co-Immunoprecipitation (Co-IP) to Assess Disruption of Protein-Protein Interactions
Co-IP is used to demonstrate that this compound disrupts the heterodimerization between anti-apoptotic and pro-apoptotic Bcl-2 family proteins within cancer cells.
Principle: An antibody specific to one protein of interest (the "bait," e.g., Bcl-2) is used to pull down this protein from a cell lysate. If other proteins (the "prey," e.g., Bax) are bound to the bait protein, they will be co-precipitated. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. Treatment with this compound is expected to reduce the amount of co-precipitated pro-apoptotic protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., WSU-DLCL2 lymphoma cells) to an appropriate density.
-
Treat the cells with this compound at a relevant concentration (e.g., 300 nmol/L) or vehicle control for a specified time.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the bait protein (e.g., anti-Bcl-2 or anti-Mcl-1) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the bait and prey proteins (e.g., anti-Bcl-2 and anti-Bax).
-
Detect the proteins using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess the effect of this compound on cancer cell viability and proliferation.
Principle: Metabolically active cells with functional mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., HCT-116 colorectal cancer cells) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 10 nM to 1000 nM) for various time points (e.g., 48 and 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect these early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used as a marker for late apoptotic or necrotic cells, as it can only enter cells with a compromised plasma membrane.
Protocol:
-
Cell Treatment:
-
Treat cancer cells with this compound at various concentrations and for different time points.
-
-
Cell Staining:
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC and PI fluorescence are detected in separate channels.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Propidium Iodide Cell Cycle Analysis
This method is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI in a cell is therefore directly proportional to its DNA content. Flow cytometry can then be used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Fixation:
-
Treat cancer cells with this compound for a specified duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the PI fluorescence.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizing the Mechanism of Action of this compound
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.
References
- 1. studylib.net [studylib.net]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
The Discovery and Development of TW-37: A Technical Guide
A small-molecule inhibitor targeting the Bcl-2 family of proteins, TW-37 has been a subject of significant preclinical research in the field of oncology. This document provides an in-depth technical overview of its discovery, mechanism of action, and the experimental methodologies used in its characterization.
Developed through a structure-based design strategy, this compound is a nonpeptidic small molecule engineered to mimic the BH3 domain of pro-apoptotic proteins. This design allows it to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby inhibiting their function and promoting apoptosis in cancer cells.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent binding to key anti-apoptotic proteins and its cytotoxic effects against a range of cancer cell lines.
Binding Affinity of this compound to Bcl-2 Family Proteins
The binding affinities of this compound to recombinant Bcl-2, Bcl-xL, and Mcl-1 proteins were determined using fluorescence polarization-based binding assays. The inhibition constant (Ki) values highlight its potent inhibition of Mcl-1 and Bcl-2.
| Target Protein | Ki (nmol/L)[1][2] |
| Mcl-1 | 260 |
| Bcl-2 | 290 |
| Bcl-xL | 1110 |
Cellular Activity of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, showcasing its broad anti-cancer potential.
| Cell Line | Cancer Type | IC50 (µM) |
| WSU-DLCL2 | Diffuse Large Cell Lymphoma | 0.29[1] |
| Kelly | Neuroblastoma | 0.22[3] |
| IMR-5 | Neuroblastoma | 0.28[3] |
| SKNAS | Neuroblastoma | 0.83[3] |
| SY5Y | Neuroblastoma | 0.96[3] |
| BxPC-3 | Pancreatic Cancer | ~0.5 (estimated from graphical data)[4] |
| Colo-357 | Pancreatic Cancer | ~0.5 (estimated from graphical data)[4] |
| OSCC3 | Head and Neck Squamous Cell Carcinoma | ~0.3 (average for HNSCC lines)[5] |
| UM-SCC-1 | Head and Neck Squamous Cell Carcinoma | ~0.3 (average for HNSCC lines)[5] |
| UM-SCC-74A | Head and Neck Squamous Cell Carcinoma | ~0.3 (average for HNSCC lines)[5] |
| Primary Human Endothelial Cells | - | 1.1[5] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its pro-apoptotic effects by targeting the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. Furthermore, studies have revealed its influence on other critical signaling cascades implicated in cancer progression.
The Bcl-2 Family Signaling Pathway and this compound's Mechanism of Action
The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Bim). In cancer cells, the overexpression of anti-apoptotic proteins prevents the activation of pro-apoptotic effectors, leading to cell survival. This compound disrupts this balance by binding to the BH3-binding groove of anti-apoptotic proteins, displacing pro-apoptotic BH3-only proteins. This leads to the activation of Bax and Bak, which then oligomerize in the mitochondrial outer membrane, forming pores that release cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and apoptosis.
Modulation of Downstream Signaling Pathways
Beyond its direct interaction with Bcl-2 family proteins, this compound has been shown to modulate other signaling pathways that are crucial for cancer cell survival and proliferation.
-
NF-κB Pathway: In pancreatic cancer, this compound has been found to inhibit the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation[5].
-
Notch-1 Signaling: this compound can also attenuate the Notch-1 signaling pathway, which is implicated in the regulation of cell fate, proliferation, and apoptosis in various cancers[4].
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
Fluorescence Polarization-Based Binding Assay
This competitive binding assay is used to determine the binding affinity of this compound for Bcl-2 family proteins.
Principle: A fluorescently labeled BH3 peptide (tracer) binds to the target protein, resulting in a high fluorescence polarization (FP) signal. Unlabeled this compound competes with the tracer for binding, causing a decrease in the FP signal in a concentration-dependent manner.
Protocol:
-
Reagents:
-
Recombinant Bcl-2, Bcl-xL, or Mcl-1 protein.
-
Fluorescein-labeled Bak-BH3 peptide (tracer).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.05% bovine serum albumin (BSA).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
A fixed concentration of the target protein and the fluorescent tracer are incubated in the assay buffer in a black 384-well plate.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated at room temperature for 2 hours to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Data Analysis:
-
The FP values are plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined from the resulting sigmoidal curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where Kd is the dissociation constant of the tracer.
-
Co-Immunoprecipitation
This technique is used to demonstrate that this compound disrupts the interaction between pro-apoptotic and anti-apoptotic Bcl-2 family proteins within cells.
Principle: An antibody specific for one protein is used to pull down that protein from a cell lysate. If other proteins are bound to the target protein, they will also be precipitated. The presence of these interacting proteins is then detected by Western blotting.
Protocol:
-
Cell Treatment and Lysis:
-
Cancer cells (e.g., WSU-DLCL2) are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., CHAPS lysis buffer) containing protease inhibitors.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
The pre-cleared lysate is incubated with an antibody specific for an anti-apoptotic protein (e.g., anti-Mcl-1 or anti-Bcl-2) overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for another 2-4 hours to capture the immune complexes.
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for the pro-apoptotic proteins of interest (e.g., anti-Bax or anti-Bid).
-
A secondary antibody conjugated to horseradish peroxidase is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assays (MTT and Clonogenic Assay)
These assays are used to assess the cytotoxic and cytostatic effects of this compound on cancer cells.
-
MTT Assay: Measures the metabolic activity of cells as an indicator of viability.
-
Clonogenic Assay: Assesses the ability of single cells to proliferate and form colonies.
MTT Assay Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are solubilized with DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
Clonogenic Assay Protocol:
-
Cells are treated with this compound for a defined period.
-
After treatment, cells are harvested, counted, and seeded at low density in 6-well plates.
-
The plates are incubated for 1-3 weeks to allow for colony formation.
-
Colonies are fixed with methanol and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction is calculated as the plating efficiency of treated cells divided by the plating efficiency of control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA-binding dye, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cells are treated with this compound for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Cell Cycle Analysis
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence of a population of cells, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol:
-
Cells are treated with this compound for a specific duration.
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
The fixed cells are washed with PBS and treated with RNase A to degrade RNA.
-
Propidium iodide is added to the cells.
-
The stained cells are analyzed by flow cytometry.
-
The percentages of cells in each phase of the cell cycle are determined using cell cycle analysis software.
In Vivo Xenograft Study
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., SCID mice), where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.
Protocol:
-
Tumor Implantation:
-
WSU-DLCL2 cells are injected subcutaneously into the flank of SCID mice.
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment:
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound in combination with chemotherapy).
-
This compound is administered intravenously at a predetermined dose and schedule (e.g., 20 mg/kg for three consecutive days)[1].
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly using calipers.
-
The body weight and overall health of the mice are monitored.
-
At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Tumor tissues can be used for further analysis, such as immunohistochemistry to assess apoptosis and proliferation.
-
References
TW-37: A Preclinical In-depth Technical Guide on a Novel Bcl-2 Family Inhibitor for Solid Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TW-37 is a novel, small-molecule inhibitor targeting the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1. By binding to the BH3-binding groove of these proteins, this compound disrupts their interaction with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway in cancer cells. Extensive preclinical research has demonstrated the potential of this compound as a therapeutic agent for a variety of solid tumors, both as a monotherapy and in combination with conventional chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and relevant experimental protocols for this compound, intended to serve as a resource for researchers and drug development professionals in the field of oncology.
Mechanism of Action
This compound functions as a BH3 mimetic, competitively binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins. This action displaces pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Bad), leading to the activation of Bax and Bak. The subsequent oligomerization of Bax and Bak on the mitochondrial outer membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and ultimately, caspase activation and apoptotic cell death.
Furthermore, preclinical studies have elucidated the involvement of this compound in modulating key signaling pathways implicated in tumorigenesis and survival. These include the STAT3, NF-κB, and Notch-1 signaling cascades. By inhibiting these pathways, this compound exerts pleiotropic anti-cancer effects beyond direct apoptosis induction, including cell cycle arrest and inhibition of angiogenesis.
Preclinical Efficacy and Quantitative Data
The anti-tumor activity of this compound has been evaluated in a range of solid tumor models. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Binding Affinity of this compound to Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | 290 nM |
| Bcl-xL | 1,110 nM |
| Mcl-1 | 260 nM |
Table 2: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 |
| OSCC3 | Head and Neck Squamous Cell Carcinoma | ~0.3 µM |
| UM-SCC-1 | Head and Neck Squamous Cell Carcinoma | ~0.3 µM |
| UM-SCC-74A | Head and Neck Squamous Cell Carcinoma | ~0.3 µM |
| BxPC-3 | Pancreatic Cancer | Not explicitly stated, but significant growth inhibition observed |
| Colo-357 | Pancreatic Cancer | Not explicitly stated, but significant growth inhibition observed |
| IMR-5 | Neuroblastoma (N-Myc amplified) | 0.28 µM |
| Kelly | Neuroblastoma (N-Myc amplified) | 0.22 µM |
| SY5Y | Neuroblastoma | 0.96 µM |
| SKNAS | Neuroblastoma | 0.83 µM |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome |
| Head and Neck | HNSCC xenografts | 15 mg/kg daily | Modest anti-tumor effects, inhibited tumor angiogenesis, induced apoptosis |
| Head and Neck | HNSCC xenografts | This compound + Cisplatin | Enhanced time to tumor failure compared to single agents |
| Neuroblastoma | Kelly xenografts | Not specified | Decrease in tumor growth and favorable survival |
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many solid tumors. This compound has been shown to inhibit the transcriptional activity of STAT3, leading to an S-phase cell cycle arrest.
Caption: this compound inhibits the pro-survival STAT3 signaling pathway.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is crucial for regulating immune responses, inflammation, and cell survival. Its aberrant activation is a hallmark of many cancers. Bcl-2 can initiate a pro-angiogenic signaling pathway mediated by NF-κB transcriptional activity. By targeting Bcl-2, this compound can indirectly suppress NF-κB-mediated pro-angiogenic chemokine expression.
Caption: this compound indirectly suppresses the pro-angiogenic NF-κB pathway.
Attenuation of the Notch-1 Signaling Pathway
The Notch signaling pathway is involved in cell fate determination, proliferation, and apoptosis. In pancreatic cancer, this compound has been shown to attenuate Notch-1 and its ligand Jagged-1, contributing to its anti-tumor effects.
Caption: this compound attenuates Notch-1 signaling in pancreatic cancer.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) and/or other therapeutic agents according to the planned dosing schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Caption: A representative experimental workflow for preclinical evaluation of this compound.
Clinical Development and Future Perspectives
As of the latest available information, this compound has primarily been investigated in preclinical settings. There is a lack of publicly available data from human clinical trials for solid tumors. The transition from promising preclinical activity to clinical application is a complex process that involves rigorous safety, pharmacokinetic, and pharmacodynamic studies in humans.
Despite the absence of clinical trial data, the robust preclinical evidence for this compound's anti-tumor effects warrants further investigation. Future studies could focus on:
-
Optimizing drug delivery: Developing formulations to improve the bioavailability and tumor-specific targeting of this compound.
-
Combination therapies: Exploring synergistic combinations with other targeted therapies and immunotherapies.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
Conclusion
This compound is a potent inhibitor of the Bcl-2 family of proteins with significant preclinical anti-tumor activity in a variety of solid tumor models. Its ability to induce apoptosis and modulate key oncogenic signaling pathways makes it an attractive candidate for further therapeutic development. This technical guide provides a foundational understanding of this compound for researchers and drug developers, summarizing the current state of knowledge and highlighting potential avenues for future research to translate its preclinical promise into clinical benefit.
The BH3 Mimetic Activity of TW-37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
TW-37 is a novel, non-peptidic small molecule inhibitor that functions as a BH3 mimetic, targeting the anti-apoptotic proteins of the Bcl-2 family. By binding to the BH3-binding groove of proteins such as Bcl-2, Bcl-xL, and Mcl-1, this compound disrupts their interaction with pro-apoptotic proteins, thereby promoting apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core BH3 mimetic activity of this compound, including its binding affinities, cellular efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visual representations of relevant pathways and workflows are included to facilitate further research and drug development efforts.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the binding affinities and cytotoxic activities of this compound as reported in various preclinical studies.
Table 1: Binding Affinities of this compound to Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | 290 nM[1][2] |
| Bcl-xL | 1110 nM[1][2] |
| Mcl-1 | 260 nM[1][2] |
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 |
| WSU-FSCCL | Follicular Small Cleaved Cell Lymphoma | 165 nM[2] |
| WSU-DLCL2 | Diffuse Large Cell Lymphoma | 300 nM[2] |
| Kelly | Neuroblastoma (N-Myc amplified) | 0.22 µM[3] |
| IMR-5 | Neuroblastoma (N-Myc amplified) | 0.28 µM[3] |
| SKNAS | Neuroblastoma | 0.83 µM[3] |
| SY5Y | Neuroblastoma | 0.96 µM[3] |
| BxPC-3 | Pancreatic Cancer | Varies with duration (e.g., ~500 nM at 72h)[4][5] |
| Colo-357 | Pancreatic Cancer | Varies with duration (e.g., ~500 nM at 72h)[4][5] |
| Endothelial Cells | N/A | 1.8 µM[1] |
Mechanism of Action: Re-engagement of Apoptotic Pathways
This compound exerts its pro-apoptotic effects primarily by acting as a BH3 mimetic. It competitively binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, displacing pro-apoptotic "BH3-only" proteins like Bim, Bid, and Bad. This liberation of pro-apoptotic effectors, such as Bax and Bak, leads to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis.
Beyond its direct BH3 mimetic activity, this compound has been shown to modulate key signaling pathways implicated in cancer cell survival and proliferation.
Involvement of the Notch-1 Signaling Pathway
In pancreatic cancer models, this compound has been observed to inhibit the Notch-1 signaling pathway.[4][6] This pathway is crucial for cell proliferation and apoptosis resistance in various cancers. This compound treatment leads to the downregulation of Notch-1 and its ligand, Jagged-1, as well as the downstream target gene Hes-1.[6] The inhibition of Notch-1 signaling by this compound appears to contribute to its anti-tumor activity, and combining this compound with Notch-1 inhibitors enhances cancer cell growth inhibition and apoptosis.[6]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Studies have shown that this compound can inhibit the activation of NF-κB in pancreatic cancer cells.[5] This inhibition is thought to be, in part, a downstream consequence of Bcl-2 inhibition, as Bcl-2 can promote NF-κB activation. By suppressing the NF-κB pathway, this compound can downregulate the expression of NF-κB target genes that promote cell survival and angiogenesis, such as survivin and VEGF.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Fluorescence Polarization Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of this compound to Bcl-2 family proteins.
Principle: The assay measures the change in the polarization of fluorescently labeled BH3 peptide upon binding to a Bcl-2 family protein. A small, rapidly rotating fluorescent peptide has low polarization. When bound to a larger protein, its rotation slows, and polarization increases. Unlabeled this compound competes with the fluorescent peptide for binding, causing a decrease in polarization in a concentration-dependent manner.
Protocol:
-
Reagents:
-
Recombinant Bcl-2, Bcl-xL, or Mcl-1 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bad peptide).
-
This compound in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the recombinant Bcl-2 family protein, the fluorescently labeled BH3 peptide at a fixed concentration, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The data is fitted to a competitive binding equation to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cancer cell viability and to determine the IC50 value.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
The absorbance values are normalized to the vehicle-treated control cells, and the IC50 value is calculated by plotting the percentage of cell viability against the log of the this compound concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cancer cells with this compound at the desired concentration and for a specified time.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of this compound induced apoptosis.
Caption: Modulation of signaling pathways by this compound.
Experimental Workflows
Caption: Workflow for MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Use of TW-37 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, underscoring the urgent need for novel therapeutic strategies.[1][2] One promising avenue of research involves targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are frequently overexpressed in pancreatic tumors and contribute to chemoresistance.[2][3][4] TW-37 is a small-molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[2][5] By neutralizing these proteins, this compound disrupts the balance of pro- and anti-apoptotic signals, ultimately leading to programmed cell death in cancer cells.[6]
These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer cell lines, summarizing key findings and providing detailed protocols for relevant experiments.
Mechanism of Action
This compound exerts its anti-cancer effects in pancreatic cancer cell lines through multiple mechanisms:
-
Induction of Apoptosis: As a pan-Bcl-2 inhibitor, this compound directly induces apoptosis by preventing the sequestration of pro-apoptotic proteins like Bax and Bak.[6] This leads to mitochondrial outer membrane permeabilization and the activation of caspases.[6] Studies have shown that this compound induces dose-dependent apoptosis in various pancreatic cancer cell lines, including BxPC-3, HPAC, and Colo-357.[1][2]
-
Inhibition of NF-κB Signaling: this compound has been shown to suppress the activity of the nuclear factor-kappa B (NF-κB) pathway.[1] This is significant as NF-κB is a key regulator of inflammation, cell survival, and angiogenesis. By inhibiting NF-κB, this compound downregulates the expression of several downstream targets, including MMP-9 and VEGF, which are crucial for cancer cell invasion and angiogenesis.[1][4]
-
Downregulation of Notch-1 Signaling: Research indicates that this compound can also attenuate the Notch-1 signaling pathway.[2] The Notch pathway is involved in cell fate decisions, proliferation, and survival. Inhibition of Notch-1 signaling by this compound contributes to the reduction of pancreatic cancer cell growth both in vitro and in vivo.[2]
Data Presentation
Table 1: Effects of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Assay | Concentration | Duration | Observed Effect | Reference |
| BxPC-3 | Apoptosis Assay | 0.5, 1.0, 2.0 µM | 72 hr | Dose-dependent increase in apoptosis | [1] |
| HPAC | Apoptosis Assay | 0.5, 1.0, 2.0 µM | 72 hr | Dose-dependent increase in apoptosis | [1] |
| Colo-357 | Apoptosis Assay | 0.5, 1.0, 2.0 µM | 72 hr | Dose-dependent increase in apoptosis | [1] |
| BxPC-3 | WST Assay (Cell Growth) | Varied | 72 hr | Inhibition of cell growth | [2] |
| Colo-357 | WST Assay (Cell Growth) | Varied | 72 hr | Inhibition of cell growth | [2] |
| BxPC-3 | Clonogenic Assay | Varied | 72 hr | Significant inhibition of colony formation | [2] |
| Colo-357 | Clonogenic Assay | Varied | 72 hr | Significant inhibition of colony formation | [2] |
| Colo-357 | Cell Migration Assay | 250 nM | - | Decreased cell migration | [1] |
| Colo-357 | Matrigel Invasion Assay | 250 nM | - | Reduced cell invasion | [1] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines such as BxPC-3, HPAC, and Colo-357 can be used. These cell lines have been documented to have high expression of Bcl-2, Bcl-xL, and Mcl-1.[2]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1 mM L-glutamine, and 1% penicillin/streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
This compound Treatment
-
Preparation: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. Further dilutions are made in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing culture medium with a fresh medium containing the desired concentration of this compound or the vehicle control (e.g., DMSO). The concentrations used in studies range from nanomolar to low micromolar (e.g., 250 nM to 2.0 µM).[1][2] The duration of treatment can vary depending on the experiment (e.g., 48 to 72 hours).[1][2]
Cell Viability/Growth Assays
-
WST Assay:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).
-
Add a WST (Water Soluble Tetrazolium salt) reagent to each well according to the manufacturer's instructions.
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Clonogenic Assay:
-
Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treat with this compound for a specified period (e.g., 72 hours).
-
Replace the drug-containing medium with a fresh medium.
-
Allow the cells to grow for approximately 2 weeks, changing the medium every 3 days.[7]
-
Wash the colonies with PBS, fix them with 4% paraformaldehyde, and then with ice-cold methanol.[7]
-
Stain the colonies with crystal violet for 15 minutes.[7]
-
Wash the plates, allow them to dry, and count the number of colonies.
-
Apoptosis Assays
-
Histone/DNA ELISA Assay:
-
Seed cells in a 96-well plate and treat with this compound.
-
Lyse the cells and transfer the lysate to a streptavidin-coated plate.
-
Use a commercial histone/DNA enzyme-linked immunosorbent apoptosis assay kit to quantify the cytoplasmic histone-associated DNA fragments (nucleosomes).
-
Follow the manufacturer's protocol for incubation with anti-histone-biotin and anti-DNA-peroxidase antibodies and subsequent colorimetric detection.
-
-
Annexin V Staining:
-
Treat cells with this compound as required.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Western Blotting
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, cleaved caspase-3, NF-κB p65, Notch-1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound signaling pathway in pancreatic cancer.
Caption: Experimental workflow for this compound studies.
Caption: Logical flow of this compound's anti-cancer effects.
References
- 1. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvemen… [ouci.dntb.gov.ua]
- 4. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for TW-37 Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TW-37, a small-molecule inhibitor of the Bcl-2 family of proteins, in preclinical xenograft mouse models of cancer. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a novel, non-peptidic small-molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] By binding to these proteins, this compound disrupts their interaction with pro-apoptotic members like Bax and Bak, thereby triggering the intrinsic apoptotic pathway in cancer cells.[2][3] Overexpression of Bcl-2 family proteins is a common feature in a variety of human cancers, including pancreatic cancer, lymphoma, and head and neck cancers, making them attractive therapeutic targets.[1][2][4] Preclinical studies in xenograft mouse models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with standard chemotherapeutic agents.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism:
-
Induction of Apoptosis: The primary mechanism of action is the inhibition of anti-apoptotic Bcl-2 proteins, leading to the activation of the mitochondrial pathway of apoptosis.[5][6] This is evidenced by the activation of caspases 3 and 9 and the cleavage of poly (ADP-ribose) polymerase (PARP).[5][6]
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activity of the transcription factor NF-κB.[4][7] This leads to the downregulation of NF-κB target genes involved in cell proliferation, angiogenesis, and invasion, such as MMP-9 and VEGF.[7][8]
-
Modulation of Notch-1 Signaling: In pancreatic cancer models, this compound has been found to attenuate Notch-1 signaling, which is implicated in cell growth and survival.[4]
-
Cell Cycle Arrest: Treatment with this compound can induce S-phase cell cycle arrest in cancer cells.[2]
Data Presentation
Binding Affinity of this compound to Bcl-2 Family Proteins
| Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | 290 nmol/L | [1][2] |
| Mcl-1 | 260 nmol/L | [1][2] |
| Bcl-xL | 1,110 nmol/L | [1][2] |
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Treatment Regimen | Outcome | Reference |
| Diffuse Large Cell Lymphoma | WSU-DLCL2 | SCID | 40 mg/kg, i.v., daily for 3 days | Significant tumor growth inhibition. | [5] |
| Diffuse Large Cell Lymphoma | WSU-DLCL2 | SCID | 20 mg/kg, i.v., daily for 3 days (in combination with CHOP) | More complete tumor inhibition compared to either agent alone. | [1] |
| Pancreatic Cancer | Colo-357 | SCID | Not specified | Antitumor activity observed. | [4] |
| Oral Cancer | HSC-3 | Nude | 15 mg/kg/day for 21 days | Significant reduction in tumor volume and weight. | [9] |
Experimental Protocols
Xenograft Mouse Model Establishment
a. Pancreatic Cancer Xenograft Model (Colo-357)
-
Cell Culture: Culture human pancreatic cancer Colo-357 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use severe combined immunodeficient (SCID) mice.[4]
-
Implantation: Subcutaneously inject a suspension of 1 x 10^6 Colo-357 cells in 100 µL of sterile phosphate-buffered saline (PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every few days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 60-100 mg), randomize the mice into treatment and control groups.[5]
b. Diffuse Large Cell Lymphoma Xenograft Model (WSU-DLCL2)
-
Cell Culture: Culture the de novo chemoresistant WSU-DLCL2 lymphoma cell line in a suitable medium.
-
Animal Model: Utilize SCID mice.[1]
-
Implantation: Implant small fragments of WSU-DLCL2 xenograft tissue subcutaneously into the flanks of the mice.[5]
-
Tumor Growth Monitoring: Monitor tumor development three times per week.[5]
-
Treatment Initiation: When tumors become palpable (60–100 mg), assign the mice to the required treatment groups.[5]
This compound Treatment Protocol
-
Formulation: Prepare this compound for in vivo administration. While the specific vehicle is not always detailed in the cited literature, a common approach for similar small molecules is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is crucial to perform a tolerability study to determine the maximum tolerated dose (MTD) of this compound in the specific mouse strain being used.
-
Administration: For the WSU-DLCL2 lymphoma model, a dose of 40 mg/kg was administered via intravenous (i.v.) injection for three consecutive days.[5] When combined with the CHOP regimen, the this compound dose was reduced to 20 mg/kg for three i.v. injections.[1]
-
Control Group: The control group should receive the vehicle solution following the same administration schedule.
-
Monitoring: Monitor the body weight of the mice during the treatment period as an indicator of toxicity. A loss of more than 10% of body weight may indicate significant toxicity.[5]
Evaluation of Treatment Efficacy
-
Tumor Growth Inhibition: Measure tumor volumes regularly throughout the experiment. At the end of the study, excise and weigh the tumors.
-
Immunohistochemistry: Analyze tumor tissues for markers of proliferation (e.g., Ki-67, PCNA) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of this compound at the cellular level.[4]
-
Western Blotting: Prepare protein extracts from tumor tissues to analyze the expression levels of key proteins in the Bcl-2, NF-κB, and Notch-1 signaling pathways.[7]
-
Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of NF-κB, nuclear protein extracts from tumor xenografts can be prepared and analyzed by EMSA.[7]
Visualizations
Signaling Pathways of this compound
Caption: this compound inhibits Bcl-2, NF-κB, and Notch-1 pathways.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for a typical this compound xenograft experiment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMI of Bcl-2 this compound is active across a spectrum of B-cell tumors irrespective of their proliferative and differentiation status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of this compound, a BH3 mimetic in human oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: TW-37 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TW-37 is a small-molecule inhibitor targeting the Bcl-2 family of anti-apoptotic proteins, which are frequently overexpressed in various cancers and contribute to therapeutic resistance.[1] Cisplatin is a cornerstone chemotherapeutic agent that induces DNA damage, leading to apoptosis in cancer cells.[1] However, its efficacy is often limited by intrinsic or acquired resistance. The combination of this compound and cisplatin represents a promising strategy to overcome resistance and enhance therapeutic efficacy. This compound sensitizes cancer cells to cisplatin-induced apoptosis by inhibiting Bcl-2, thereby lowering the threshold for cell death. This document provides detailed application notes and protocols for studying the combination of this compound and cisplatin in preclinical cancer models.
Mechanism of Action
Cisplatin exerts its cytotoxic effects by forming DNA adducts, which triggers a DNA damage response that can lead to cell cycle arrest and apoptosis.[1] Cancer cells can evade this by upregulating anti-apoptotic proteins like Bcl-2, which sequesters pro-apoptotic proteins and prevents the activation of the apoptotic cascade.
This compound is a potent, nonpeptidic small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. It has a high affinity for both Myeloid cell leukemia-1 (Mcl-1) and Bcl-2, and a lower affinity for B-cell lymphoma-extra large (Bcl-xL). By binding to the BH3 groove of these anti-apoptotic proteins, this compound prevents them from neutralizing pro-apoptotic proteins like Bax and Bak. This frees Bax and Bak to induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.
The combination of this compound and cisplatin creates a synergistic effect. Cisplatin induces DNA damage, signaling for apoptosis, while this compound simultaneously dismantles the cell's primary defense against apoptosis by inhibiting Bcl-2. This dual action lowers the apoptotic threshold, making cancer cells more susceptible to the effects of cisplatin, and can even restore sensitivity in cisplatin-resistant cells.[1]
Signaling Pathway
Caption: Signaling pathway of this compound and cisplatin combination therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and cisplatin, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., SKOV3, OVCAR3, OV-90)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cisplatin in complete growth medium.
-
For single-agent treatment, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, a 24-hour pretreatment with this compound is often effective.[1] Add this compound to the wells and incubate for 24 hours. Then, add cisplatin to the same wells and incubate for a further 48 hours.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).
-
After the incubation period (total of 72 hours), add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Clonogenic Assay
This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Cisplatin
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, cisplatin, or the combination as described in the MTT assay protocol.
-
After 24 hours of treatment, replace the drug-containing medium with fresh complete growth medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS and fix with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells).
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or chamber slides
-
This compound
-
Cisplatin
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and treat with this compound, cisplatin, or the combination.
-
After treatment, fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified atmosphere in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of TUNEL-positive cells.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound and cisplatin combination therapy.
Data Presentation
In Vitro Efficacy
Table 1: Cell Viability (IC50) of this compound and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Combination Treatment |
| OVCAR3 | Not Reported | ~100[1] | Synergistic growth inhibition observed with 500 nM this compound and 50 µM cisplatin[1] |
| OV-90 | Not Reported | ~100[1] | Synergistic growth inhibition observed with 500 nM this compound and 50 µM cisplatin[1] |
| SKOV3 | Not Reported | ~50[1] | Not Reported |
| SKOV3DDP (Cisplatin-Resistant) | Not Reported | >500[1] | This compound restores sensitivity to cisplatin[1] |
Table 2: Apoptosis Induction by this compound and Cisplatin Combination
| Cell Line | Treatment | Apoptosis Level |
| OVCAR3 | This compound (500 nM) + Cisplatin (50 µM) | Significantly increased compared to single agents[1] |
| OV-90 | This compound (500 nM) + Cisplatin (50 µM) | Significantly increased compared to single agents[1] |
| SKOV3DDP | This compound (500 nM) + Cisplatin (50 µM) | Significantly increased compared to single agents[1] |
Note: Specific percentages of apoptosis were not detailed in the primary literature reviewed.
In Vivo Efficacy
Preclinical studies in xenograft models of head and neck cancer have demonstrated that the combination of this compound and cisplatin leads to enhanced antitumor effects, including inhibition of tumor angiogenesis and induction of apoptosis, extending the time to tumor failure compared to either agent alone.[2]
Table 3: In Vivo Antitumor Activity in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
| Treatment Group | Outcome |
| Control | Progressive tumor growth |
| Cisplatin | Moderate tumor growth inhibition |
| This compound | Moderate tumor growth inhibition |
| This compound + Cisplatin | Significant tumor growth inhibition and delayed tumor progression[2] |
Note: Specific tumor growth inhibition percentages were not provided in the reviewed literature.
Logical Relationship Diagram
Caption: Logical diagram of the synergistic interaction between this compound and cisplatin.
Conclusion
The combination of the Bcl-2 inhibitor this compound with the conventional chemotherapeutic agent cisplatin holds significant promise for the treatment of various cancers, particularly those that are resistant to standard therapies. The provided protocols and data summaries offer a framework for researchers to investigate this combination therapy further. The synergistic interaction, leading to enhanced apoptosis and reduced cell viability, suggests that this approach could lead to improved clinical outcomes. Further studies are warranted to optimize dosing and scheduling and to explore the efficacy of this combination in a broader range of cancer types.
References
Application Notes and Protocols: Clonogenic Assay with TW-37 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic assay, or colony formation assay, is a fundamental in vitro cell survival assay used to determine the ability of a single cell to undergo unlimited division and form a colony. This technique is particularly valuable in cancer research to assess the long-term effects of cytotoxic agents on tumor cell viability. TW-37 is a novel, small-molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1. By mimicking the action of pro-apoptotic BH3-only proteins, this compound disrupts the heterodimerization of these anti-apoptotic proteins with their pro-apoptotic counterparts (e.g., Bax, Bak), thereby promoting apoptosis.[1] This document provides a detailed protocol for performing a clonogenic assay to evaluate the efficacy of this compound in cancer cell lines.
Signaling Pathway of this compound in Apoptosis Induction
This compound functions by competitively binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. This binding displaces pro-apoptotic proteins, which can then trigger the mitochondrial pathway of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocol: Clonogenic Assay with this compound
This protocol is designed for adherent cancer cell lines and is based on methodologies described for pancreatic, colorectal, and ovarian cancer cell lines.[2][3][4]
Materials:
-
Cancer cell line of interest (e.g., BxPC-3, Colo-357, HCT-116)[2][3]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well cell culture plates
-
Sterile pipette tips, serological pipettes, and microcentrifuge tubes
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Fixation solution: 10% formalin or 6% glutaraldehyde
-
Staining solution: 0.5% (w/v) crystal violet in methanol or water
-
Deionized water
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture using trypsin-EDTA.
-
Resuspend the cells in a complete medium to create a single-cell suspension.
-
Seed the cells into 6-well plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well. This is to ensure that the resulting colonies are discrete and countable.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium from the stock solution. The concentration range should be selected based on prior cytotoxicity data (e.g., IC50 values) or literature values, typically ranging from 10 nM to 1000 nM.[3]
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
The treatment duration can vary, but a 72-hour exposure has been shown to be effective for inhibiting colony formation.[2]
-
-
Colony Formation:
-
After the treatment period, carefully remove the medium containing this compound.
-
Gently wash the cells with sterile PBS.
-
Add fresh, drug-free complete medium to each well.
-
Return the plates to the incubator and allow the colonies to form. This typically takes 10 to 14 days, depending on the proliferation rate of the cell line. A colony is generally defined as a cluster of at least 50 cells.
-
Monitor the plates periodically to check for colony growth.
-
-
Colony Fixation and Staining:
-
Once the colonies in the control wells are of a sufficient size and number, remove the medium from all wells.
-
Gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution.
-
Incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with deionized water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. Colonies should be clearly visible to the naked eye or with a stereomicroscope.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x (PE / 100)))
-
-
Experimental Workflow
Caption: Workflow for the clonogenic assay with this compound treatment.
Data Presentation
The following table presents representative data for the effect of this compound on the clonogenic survival of a hypothetical cancer cell line.
| This compound Concentration (nM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle Control) | 180 ± 12 | 36 | 1.00 |
| 50 | 145 ± 10 | 36 | 0.81 |
| 100 | 108 ± 9 | 36 | 0.60 |
| 250 | 63 ± 7 | 36 | 0.35 |
| 500 | 27 ± 5 | 36 | 0.15 |
| 1000 | 9 ± 3 | 36 | 0.05 |
Data are illustrative. Plating efficiency is calculated from the vehicle control group where 500 cells were seeded.
This protocol provides a detailed framework for assessing the long-term cytotoxic effects of the Bcl-2 inhibitor this compound using a clonogenic assay. The results of this assay can provide valuable insights into the potential of this compound as a therapeutic agent by quantifying its ability to inhibit the reproductive integrity of cancer cells. For specific applications, optimization of cell seeding density, drug concentration, and incubation times may be necessary for different cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical analysis of this compound as a potential anti-colorectal cancer cell agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor of Bcl-2 (this compound) suppresses growth and enhances cisplatin-induced apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Apoptosis with TUNEL Assay Following TW-37 Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for performing a Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect apoptosis in cancer cell lines following treatment with TW-37, a small-molecule inhibitor of the anti-apoptotic protein Bcl-2. Included are methodologies for cell culture, this compound exposure, and the complete TUNEL assay procedure. Additionally, a summary of expected quantitative results and visual representations of the experimental workflow and the underlying signaling pathway are provided to facilitate experimental design and data interpretation.
Introduction
This compound is a potent small-molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] By binding to these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins like Bax and Bak.[2] This leads to the activation of the intrinsic apoptotic pathway, culminating in DNA fragmentation and cell death. The TUNEL assay is a widely used method to detect the DNA fragmentation that is a hallmark of late-stage apoptosis.[3][4] This assay enzymatically labels the free 3'-hydroxyl termini of DNA breaks with labeled deoxynucleotides, allowing for the identification and quantification of apoptotic cells.[3] These notes provide a comprehensive guide for utilizing the TUNEL assay to assess the pro-apoptotic efficacy of this compound in a laboratory setting.
Signaling Pathway of this compound Induced Apoptosis
This compound functions by inhibiting the anti-apoptotic protein Bcl-2.[5][6] This inhibition disrupts the sequestration of pro-apoptotic proteins Bax and Bak, allowing them to oligomerize and form pores in the mitochondrial outer membrane.[2][7] This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome and activating caspase-9.[2] Caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[8]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
Cancer cell line of interest (e.g., BxPC-3, Colo-357 pancreatic cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL Assay Kit (commercially available kits are recommended, e.g., kits with fluorescein-dUTP)
-
DNase I (for positive control)
-
Nuclease-free water
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure
1. Cell Culture and Treatment
-
Seed the cancer cells onto sterile coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the assay.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium. A final concentration of 500 nmol/L can be used as a starting point based on previous studies.[5] A vehicle control (e.g., DMSO) should be run in parallel.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).[5][9]
2. Preparation of Controls
-
Negative Control: A sample of untreated cells that will not be incubated with the TdT enzyme.
-
Positive Control: A sample of untreated cells that will be treated with DNase I to induce DNA breaks prior to the labeling step. Incubate fixed and permeabilized cells with DNase I (e.g., 1 U/mL in DNase I buffer) for 10-30 minutes at room temperature.
3. TUNEL Assay
-
Fixation:
-
Carefully remove the medium from the wells.
-
Wash the cells twice with PBS.
-
Add the fixation solution to each well and incubate for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add the permeabilization solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically includes TdT enzyme and labeled nucleotides).
-
Remove the PBS from the wells and add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.
-
Incubate the plate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Staining and Visualization:
-
Stop the reaction by washing the cells three times with PBS.
-
If using a nuclear counterstain, incubate the cells with the counterstain solution (e.g., DAPI) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (e.g., green for fluorescein-dUTP), while the nuclei of all cells will be stained by the counterstain (e.g., blue for DAPI).
-
Experimental Workflow
The following diagram illustrates the key steps involved in performing a TUNEL assay after this compound exposure.
Caption: Experimental workflow for TUNEL assay after this compound treatment.
Data Presentation
The following table summarizes representative quantitative data from studies investigating the effect of this compound on apoptosis induction in pancreatic cancer cell lines.
| Cell Line | Treatment | Duration | Apoptotic Cells (%) | Reference |
| BxPC-3 | Control (Vehicle) | 48 hours | 5 - 6% | [5] |
| BxPC-3 | 500 nmol/L this compound | 48 hours | 12 - 14% | [5] |
| Colo-357 | Control (Vehicle) | 48 hours | 5 - 6% | [5] |
| Colo-357 | 500 nmol/L this compound | 48 hours | 12 - 14% | [5] |
| BxPC-3 | 0.5, 1.0, 2.0 µM this compound | 72 hours | Dose-dependent increase | [9] |
| HPAC | 0.5, 1.0, 2.0 µM this compound | 72 hours | Dose-dependent increase | [9] |
| Colo-357 | 0.5, 1.0, 2.0 µM this compound | 72 hours | Dose-dependent increase | [9] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Incomplete fixation or permeabilization. | Optimize fixation and permeabilization times and reagent concentrations. Ensure thorough washing between steps. |
| Endogenous nicks in DNA. | Reduce the concentration of the TdT enzyme or the incubation time. | |
| No or weak signal in positive control | Inactive DNase I. | Use a fresh stock of DNase I and ensure appropriate buffer conditions. |
| Inactive TdT enzyme. | Check the expiration date of the TUNEL kit and store reagents properly. | |
| No signal in treated cells | This compound concentration is too low or treatment time is too short. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Cell line is resistant to this compound. | Confirm Bcl-2 family protein expression levels in the cell line. | |
| Uneven staining | Cells detached from the coverslip. | Handle the coverslips gently during washing steps. Consider using coated coverslips. |
| Uneven application of reagents. | Ensure the entire coverslip is covered with each reagent. |
Conclusion
The TUNEL assay is a robust and reliable method for quantifying apoptosis induced by the Bcl-2 inhibitor this compound. By following the detailed protocol and considering the provided troubleshooting tips, researchers can effectively assess the efficacy of this compound in promoting cancer cell death. The visualization of the signaling pathway and experimental workflow further aids in understanding the mechanism of action and in the proper execution of the experiment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUNEL assay - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and induces apoptosis in pancreatic cancer: involvement of Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis | Semantic Scholar [semanticscholar.org]
- 9. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Treatment with TW-37
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the induction of apoptosis by TW-37, a small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins. The protocols outlined below are designed to assist researchers in academic and industrial settings in characterizing the apoptotic response to this compound treatment in various cell lines.
Introduction to this compound and Apoptosis
This compound is a potent non-peptidic small-molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. By binding to these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death. Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound-induced apoptosis by monitoring the expression levels of key protein markers involved in this pathway.
Key Apoptosis Markers for Western Blot Analysis
-
Bcl-2 Family Proteins:
-
Bcl-2: An anti-apoptotic protein that is a primary target of this compound. A decrease in its expression or functional inhibition is expected.
-
Bax: A pro-apoptotic protein that, upon activation, translocates to the mitochondria to initiate apoptosis. Its expression levels may change in response to this compound.
-
-
Caspase Cascade:
-
Cleaved Caspase-3: Caspase-3 is a key executioner caspase. Its cleavage from the inactive pro-caspase-3 (35 kDa) to the active form (17/19 kDa fragments) is a hallmark of apoptosis.
-
-
PARP Cleavage:
-
Cleaved PARP (Poly (ADP-ribose) polymerase): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3 from its full-length form (116 kDa) into an 89 kDa fragment, rendering it inactive. This cleavage event is a well-established marker of apoptosis.
-
Data Presentation: Quantitative Analysis of Apoptosis Markers
The following tables summarize the expected quantitative changes in the expression of key apoptosis markers following treatment with this compound, as determined by Western blot analysis and densitometry.
Table 1: Effect of this compound on Bcl-2 and Bax Protein Expression
| Cell Line | This compound Concentration | Treatment Duration | Change in Bcl-2 Expression (Fold Change vs. Control) | Change in Bax Expression (Fold Change vs. Control) |
| Ovarian Cancer Cells | 250 - 750 nM | 24 - 72 hours | Concentration-dependent decrease | Not consistently reported |
| Pancreatic Cancer Cells | 500 nM | 72 hours | Not consistently reported | Not consistently reported |
| Human Oral Cancer Cells | 2.5 - 5 µM | 48 hours | Not consistently reported | Not consistently reported |
Table 2: Induction of Cleaved Caspase-3 and Cleaved PARP by this compound
| Cell Line | This compound Concentration | Treatment Duration | Increase in Cleaved Caspase-3 (Fold Change vs. Control) | Increase in Cleaved PARP (Fold Change vs. Control) |
| Human Oral Cancer Cells | 2.5 - 5 µM | 48 hours | Concentration-dependent increase | Concentration-dependent increase |
| Ovarian Cancer Cells | 750 nM | 72 hours | Significant increase (TUNEL assay positive) | Not quantitatively reported |
| Pancreatic Cancer Cells | 500 nM | 72 hours | Significant increase (TUNEL assay positive) | Increased expression in vivo |
Note: Quantitative data from densitometry of Western blots for this compound's effects on these markers is not consistently available in the public literature. The tables reflect the qualitative changes reported.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental process for its analysis, the following diagrams are provided.
Application Notes and Protocols: TW-37 Dosage for In Vivo Animal Studies
Introduction
TW-37 is a novel, non-peptidic small-molecule inhibitor designed to target the BH3-binding groove in anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-XL, and Mcl-1.[1][2] By mimicking the action of pro-apoptotic BH3-only proteins, this compound disrupts the heterodimerization of anti-apoptotic proteins with pro-apoptotic effectors like Bax and Bak, thereby inducing apoptosis.[2] Preclinical studies have demonstrated its potential as an anti-cancer agent in various malignancies, including lymphoma, pancreatic cancer, colorectal cancer, and oral cancer.[1][3][4][5][6] These application notes provide a summary of dosages and protocols for in vivo animal studies based on published preclinical research.
I. Summary of In Vivo Dosages and Administration
The following tables summarize the quantitative data from various preclinical in vivo studies involving this compound.
Table 1: this compound Monotherapy Dosages in Murine Xenograft Models
| Cancer Type | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Diffuse Large Cell Lymphoma | SCID Mice | 40 mg/kg | Intravenous (i.v.) | 3 consecutive daily injections | Determined as the Maximum Tolerated Dose (MTD). | [1][2] |
| Pancreatic Cancer | SCID Mice | 20 mg/kg | Intravenous (i.v.) | 3 consecutive days/week for 2 weeks | Significant tumor growth inhibition; no observed toxicity or weight loss.[6] | [6] |
| Oral Cancer (HSC-3) | Athymic Nude Mice | Not Specified | Not Specified | Not Specified | Significantly decreased tumor volume and weight. | [4] |
| Colorectal Cancer (HCT-116) | Mice | Not Specified | Intravenous (i.v.) | Not Specified | Inhibited tumor growth in vivo. | [3] |
Table 2: this compound Combination Therapy Dosages in Murine Xenograft Models
| Cancer Type | Animal Model | This compound Dosage | Combination Agent(s) | Administration Route | Dosing Schedule | Key Findings | Reference |
| Diffuse Large Cell Lymphoma | SCID Mice | 20 mg/kg | CHOP Regimen | Intravenous (i.v.) | 3 consecutive daily injections | MTD in combination. Resulted in more complete tumor inhibition than either agent alone.[1][2] | [1][2] |
II. Detailed Experimental Protocols
Protocol 1: General Murine Xenograft Model for Efficacy Studies
This protocol outlines a typical procedure for establishing a subcutaneous tumor xenograft in mice to evaluate the in vivo efficacy of this compound.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., WSU-DLCL2 lymphoma, Colo-357 pancreatic cancer, HCT-116 colorectal cancer, or HSC-3 oral cancer) under standard conditions.[1][3][4][6]
- Harvest cells during the exponential growth phase.
- Resuspend the cells in a suitable medium, such as a mixture of serum-free medium and Matrigel.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or athymic nude mice).
2. Tumor Growth Monitoring and Treatment Initiation:
- Monitor the mice regularly for tumor development.
- Once tumors become palpable and reach a predetermined size (e.g., 60-100 mg), randomize the animals into treatment and control groups.[6]
- Measure tumor dimensions (length and width) with calipers two to three times per week.[6]
- Calculate tumor volume using the formula: (A × B²) / 2, where A is the length and B is the width in mm.[6]
3. This compound Formulation and Administration:
- Note: The specific formulation/vehicle for this compound is not consistently detailed in the provided search results. A common practice for similar hydrophobic small molecules is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.
- Administer this compound intravenously (i.v.) according to the specified dosage and schedule (e.g., 20 mg/kg for 3 consecutive days per week).[6]
- The control group should receive the vehicle only.[6]
4. Toxicity and Efficacy Assessment:
- Monitor animal body weight and general health throughout the study to assess toxicity.[5][6]
- At the end of the study, euthanize the animals and excise the tumors.
- Weigh the tumors for a final comparison of treatment efficacy.[4]
- Harvest tumors and organs for further analysis.
Protocol 2: Pharmacodynamic and Mechanistic Analysis
1. Western Blotting:
- Homogenize excised tumor tissues to prepare protein extracts.[5]
- Perform Western blot analysis to assess the expression of target proteins, such as Bcl-2, Mcl-1, cleaved PARP, and proteins involved in relevant signaling pathways like Notch-1, Jagged-1, Hes-1, and NF-κB (p65).[5][7]
2. Immunohistochemistry (IHC):
- Fix tumor tissues in formalin and embed in paraffin.
- Perform IHC staining for markers of proliferation (e.g., Ki-67, PCNA) and apoptosis.[5][7]
3. Apoptosis Detection (TUNEL Assay):
- Use terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on tumor tissue sections to detect apoptotic cells.[5][7] This method helps quantify the level of apoptosis induced by this compound in vivo.
4. NF-κB Activity Assay (EMSA):
- Isolate nuclear proteins from homogenized tumor tissues.[6]
- Perform an electrophoretic mobility shift assay (EMSA) to determine the DNA-binding activity of NF-κB, providing insight into the drug's effect on this pathway in vivo.[6]
III. Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-XL.[1][2] This action prevents them from sequestering pro-apoptotic proteins Bax and Bak. The liberated Bax and Bak can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis. Studies also indicate that this compound can inhibit the Notch-1 and NF-κB signaling pathways.[5][6][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The preclinical analysis of this compound as a potential anti-colorectal cancer cell agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound, a BH3 mimetic in human oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for TW-37 in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TW-37, a small-molecule inhibitor of Bcl-2 and Mcl-1, in neuroblastoma research. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of this compound's therapeutic potential.
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk, N-Myc amplified cases.[1][2] The evasion of apoptosis is a key mechanism of tumor survival and drug resistance. The Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members, are central regulators of this process.[3][4] In many neuroblastoma cell lines, the overexpression of anti-apoptotic proteins Bcl-2 and Mcl-1 is a key survival mechanism.[1][2]
This compound is a novel, nonpeptidic small-molecule that acts as a dual inhibitor of Bcl-2 and Mcl-1.[1][2] By binding to the BH3-binding groove of these anti-apoptotic proteins, this compound prevents their interaction with pro-apoptotic proteins like Bax and Bak, thereby unleashing the apoptotic cascade.[4] Preclinical studies have demonstrated the potent single-agent cytotoxicity of this compound in neuroblastoma cell lines, particularly those with N-Myc amplification, and have shown its efficacy in reducing tumor growth in vivo.[1][2]
Data Presentation
In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various human neuroblastoma cell lines after 72 hours of treatment. The results highlight a greater sensitivity in cell lines with N-Myc amplification.[1][2]
| Cell Line | N-Myc Amplification | IC50 (µM) |
| Kelly | Yes | 0.22[1][2] |
| IMR-5 | Yes | 0.28[1][2] |
| SKNAS | No | 0.83[1][2] |
| SY5Y | No | 0.96[1][2] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the anti-apoptotic proteins Bcl-2 and Mcl-1, leading to the activation of the intrinsic apoptotic pathway.
References
Application Notes and Protocols: Assessing the Anti-Angiogenic Effects of TW-37
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-angiogenic properties of TW-37, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The following sections detail the mechanism of action of this compound, its effects on endothelial cells, and protocols for key experiments to assess its anti-angiogenic potential.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to grow beyond a few millimeters, making anti-angiogenic therapies a key strategy in cancer treatment. The Bcl-2 protein, primarily known for its role in inhibiting apoptosis (programmed cell death), has also been identified as a pro-angiogenic signaling molecule.[1] Upregulation of Bcl-2 in endothelial cells can promote their survival and migratory capabilities, contributing to the formation of new blood vessels that feed tumors.
This compound is a novel, non-peptidic small molecule designed to target the BH3 binding groove of Bcl-2, as well as Bcl-xL and Mcl-1, thereby inhibiting their anti-apoptotic function.[2] By binding to these proteins, this compound prevents their interaction with pro-apoptotic proteins like Bax and Bak, ultimately leading to the induction of apoptosis. In the context of angiogenesis, this compound exerts its effects by inducing apoptosis in endothelial cells and by inhibiting the signaling pathways that promote blood vessel formation.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic effects of this compound.
Table 1: Inhibitory Constants (Ki) of this compound for Bcl-2 Family Proteins
| Target Protein | Inhibitory Constant (Ki) |
| Bcl-2 | 290 nmol/L[2] |
| Mcl-1 | 260 nmol/L[2] |
| Bcl-xL | 1,110 nmol/L[2] |
Table 2: Cytotoxicity (IC50) of this compound in Endothelial and Cancer Cell Lines
| Cell Line | Cell Type | IC50 |
| Human Dermal Microvascular Endothelial Cells (HDMEC) | Endothelial | 1.1 µmol/L[3] |
| OSCC-3 | Head and Neck Squamous Cell Carcinoma | ~0.3 µmol/L |
| UM-SCC-1 | Head and Neck Squamous Cell Carcinoma | ~0.3 µmol/L |
| UM-SCC-74A | Head and Neck Squamous Cell Carcinoma | ~0.3 µmol/L |
Signaling Pathway of this compound in Angiogenesis
This compound's anti-angiogenic effects are primarily mediated through its inhibition of Bcl-2. In endothelial cells, Bcl-2 has been shown to activate a pro-angiogenic signaling pathway involving the transcription factor NF-κB. This activation leads to the increased expression of pro-angiogenic chemokines such as CXCL1 and CXCL8. By inhibiting Bcl-2, this compound disrupts this pathway, leading to a reduction in the secretion of these chemokines and a subsequent decrease in the angiogenic potential of the endothelial cells.[1] Furthermore, the primary mechanism of action of this compound, inducing apoptosis, directly contributes to its anti-angiogenic effects by eliminating the endothelial cells that form the basis of new blood vessels.[1]
Figure 1: Simplified signaling pathway of this compound's anti-angiogenic effects.
Experimental Workflow for Assessing Anti-Angiogenic Effects
A logical workflow is essential for comprehensively evaluating the anti-angiogenic properties of a compound like this compound. This typically involves a series of in vitro assays to assess direct effects on endothelial cells, followed by in vivo models to confirm these findings in a more complex biological system.
Figure 2: General experimental workflow for assessing anti-angiogenic compounds.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-angiogenic effects of this compound.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of a compound on the directional migration of endothelial cells, a crucial step in angiogenesis.
Materials:
-
Human Dermal Microvascular Endothelial Cells (HDMEC) or Human Umbilical Vein Endothelial Cells (HUVEC)
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Sterile p200 pipette tips
-
Inverted microscope with a camera
Protocol:
-
Seed endothelial cells in 24-well plates and culture until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the center of the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with basal medium containing various concentrations of this compound or vehicle control (DMSO).
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). A delay in wound closure in the presence of this compound indicates an inhibitory effect on cell migration.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.
Materials:
-
Endothelial cells (HDMEC or HUVEC)
-
Complete endothelial cell growth medium
-
Basal medium
-
This compound stock solution
-
Matrigel® or other basement membrane extract
-
96-well tissue culture plates (pre-chilled)
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest endothelial cells and resuspend them in basal medium containing different concentrations of this compound or vehicle control.
-
Seed 1.5 x 10^4 cells onto the surface of the solidified Matrigel®.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observe the formation of tube-like structures using an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis-specific image analysis software.
Capillary Sprouting Assay (Spheroid-based)
This 3D assay more closely mimics the in vivo environment and assesses the sprouting of new capillaries from a pre-formed spheroid of endothelial cells.
Materials:
-
Endothelial cells (HDMEC or HUVEC)
-
Complete endothelial cell growth medium
-
Basal medium
-
This compound stock solution
-
Methylcellulose solution
-
Collagen I, rat tail
-
Non-adherent round-bottom 96-well plates
-
24-well tissue culture plates
Protocol:
-
Prepare a suspension of endothelial cells in complete medium containing methylcellulose.
-
Dispense the cell suspension as hanging drops on the lid of a petri dish or in non-adherent round-bottom 96-well plates to allow the formation of spheroids over 24 hours.
-
Prepare a collagen gel solution on ice.
-
Carefully collect the spheroids and embed them within the collagen gel in a 24-well plate.
-
Allow the collagen to polymerize at 37°C.
-
Overlay the gel with basal medium containing various concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours to allow for sprouting.
-
Fix the gels and visualize the sprouts using a microscope.
-
Quantify the anti-angiogenic effect by measuring the number and cumulative length of sprouts originating from each spheroid.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels within a subcutaneous plug of Matrigel containing pro-angiogenic factors and the test compound.
Materials:
-
Matrigel® (growth factor reduced)
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
This compound
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Heparin
-
Sterile, cold syringes and needles
Protocol:
-
On ice, mix Matrigel® with heparin, pro-angiogenic factors, and either this compound or vehicle control.
-
Inject 0.5 mL of the Matrigel® mixture subcutaneously into the flank of the mice.
-
Allow the Matrigel® to solidify, forming a plug.
-
After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel® plugs.
-
Process the plugs for histological analysis.
-
Quantify the extent of angiogenesis by measuring the density of blood vessels within the plug, for example, by staining for endothelial cell markers like CD31 and quantifying the stained area, or by measuring the hemoglobin content of the plug.
Conclusion
This compound demonstrates significant anti-angiogenic properties, primarily through the induction of apoptosis in endothelial cells and the disruption of pro-angiogenic signaling pathways. The experimental protocols provided herein offer a robust framework for researchers to further investigate the anti-angiogenic effects of this compound and other potential Bcl-2 inhibitors. This multi-faceted approach, from in vitro mechanistic studies to in vivo validation, is crucial for the development of effective anti-angiogenic cancer therapies.
References
Troubleshooting & Optimization
TW-37 solubility issues in cell culture media
Welcome to the technical support center for TW-37. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor that targets anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1.[1] It was designed to fit into the BH3 binding groove of these proteins, preventing them from binding to and inhibiting pro-apoptotic proteins like Bax and Bak.[1] By disrupting this interaction, this compound allows pro-apoptotic signals to prevail, leading to the activation of the intrinsic apoptotic pathway, cell cycle arrest, and ultimately, programmed cell death in cancer cells.[1]
Q2: What is the primary solvent for dissolving this compound?
This compound is practically insoluble in water. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It has a high solubility in DMSO, at or exceeding 19.75 mg/mL.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at 0.5% or lower.[2] While some cell lines may tolerate up to 1% DMSO, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[2]
Troubleshooting Guide: Solubility Issues with this compound in Cell Culture Media
A common challenge encountered when working with this compound is its precipitation upon dilution from a DMSO stock solution into aqueous cell culture media. This can lead to inaccurate experimental results. This guide provides a step-by-step protocol and troubleshooting tips to minimize solubility issues.
Visual Identification of Precipitation
This compound precipitation may not always be visible to the naked eye. Under a microscope, it can appear as small, irregular, and often refractile crystals or amorphous aggregates. These can be mistaken for microbial contamination or other cellular debris. It is crucial to inspect the culture medium, both in the flask/plate and under the microscope, before and after adding the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound: Based on its molecular weight (561.69 g/mol ), calculate the mass needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the target concentration.
-
Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution. Ensure the solution is clear before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution of this compound for Cell-Based Assays
This protocol provides a best-practice method for diluting the this compound DMSO stock into cell culture media to minimize precipitation. The key is to perform serial dilutions in pre-warmed media and to mix thoroughly at each step.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Pre-warm the media: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.
-
Prepare intermediate dilutions: It is recommended to perform one or more intermediate dilution steps in the culture medium before reaching the final concentration. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you could first prepare a 100 µM intermediate dilution.
-
Add stock to media (not the other way around): When making dilutions, add the small volume of the higher concentration stock into the larger volume of pre-warmed media while gently vortexing or pipetting up and down. This rapid mixing helps to prevent localized high concentrations of DMSO and this compound, which can trigger precipitation.
-
Vortex/Mix immediately: Immediately after adding the stock solution to the media, vortex or mix the solution thoroughly to ensure homogeneity.
-
Final dilution: Add the final diluted this compound solution to your cell culture plates. Gently swirl the plates to ensure even distribution.
-
Final DMSO concentration check: Always calculate the final percentage of DMSO in your culture wells and ensure it is within the acceptable range for your cells (typically ≤ 0.5%). Remember to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Data Presentation
Table 1: Binding Affinities of this compound for Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | 290 nM |
| Bcl-xL | 1,110 nM |
| Mcl-1 | 260 nM |
Data compiled from multiple sources.
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 |
| OSCC3 | Head and Neck Squamous Cell Carcinoma | ~0.3 µM |
| UM-SCC-1 | Head and Neck Squamous Cell Carcinoma | ~0.3 µM |
| UM-SCC-74A | Head and Neck Squamous Cell Carcinoma | ~0.3 µM |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 290 ± 35 nM |
IC50 values can vary depending on the assay conditions and cell line. This table provides a summary of reported values.
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for in vitro experiments using this compound.
Bcl-2 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits anti-apoptotic Bcl-2 family proteins, promoting apoptosis.
References
Technical Support Center: Overcoming TW-37 Resistance in Cancer Cells
Welcome to the technical support center for researchers utilizing TW-37, a small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a BH3 mimetic that binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] This binding prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, and subsequent apoptosis.[1][2]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-tumor activity in a variety of cancer cell lines, including but not limited to:
-
Head and neck squamous cell carcinoma (HNSCC)[1]
-
Ovarian cancer (SKOV3, OVCAR3, OV-90)[4]
-
Lung cancer (H1975 EGFR-TKI-resistant)
-
Lymphoma[1]
Q3: What are the potential mechanisms of resistance to this compound?
While direct research on acquired resistance to this compound is limited, mechanisms can be inferred from studies on other Bcl-2 inhibitors like venetoclax and general principles of drug resistance.[5][6] Potential mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells may compensate for the inhibition of Bcl-2, Bcl-xL, and Mcl-1 by overexpressing other anti-apoptotic family members that are not targeted by this compound.
-
Mutations in Bcl-2 family proteins: Alterations in the BH3-binding groove of target proteins can reduce the binding affinity of this compound, rendering it less effective.[5]
-
Activation of alternative survival pathways: Cells may activate pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways, to bypass the apoptotic block induced by this compound.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.[6]
Troubleshooting Guides
Problem 1: Low or no cytotoxicity observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Sub-optimal drug concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Concentrations typically range from nanomolar to low micromolar. |
| Incorrect drug handling | This compound is typically dissolved in DMSO. Ensure proper storage of the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Cell line insensitivity | The cell line may have intrinsic resistance. Verify the expression levels of Bcl-2, Bcl-xL, and Mcl-1. High levels of one or more of these proteins are generally associated with sensitivity. |
| Serum interference | Components in the fetal bovine serum (FBS) may bind to and inactivate this compound. Consider reducing the serum concentration during treatment, if compatible with cell viability. |
Problem 2: Inconsistent results in apoptosis assays.
| Possible Cause | Recommended Solution |
| Timing of the assay | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis after this compound treatment. |
| Assay sensitivity | Different apoptosis assays have varying sensitivities. Consider using multiple methods to confirm your results, such as Annexin V/Propidium Iodide staining, caspase activity assays, and Western blotting for cleaved PARP. |
| Cell confluence | High cell density can affect drug response and apoptosis induction. Ensure consistent cell seeding density across experiments. |
| Improper sample handling | For flow cytometry-based assays, handle cells gently to avoid mechanical damage that can lead to false-positive necrotic cells. Keep samples on ice. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Western Blotting for Bcl-2 Family Proteins
This protocol is for assessing the expression levels of Bcl-2, Bcl-xL, Mcl-1, Bax, and Bak.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Bax, anti-Bak, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL reagent and visualize the protein bands using a chemiluminescence imager.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis and necrosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) and wash them with cold PBS.
-
Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Strategies to overcome this compound resistance.
References
- 1. This compound, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor of Bcl-2 (this compound) suppresses growth and enhances cisplatin-induced apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
potential off-target effects of TW-37
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TW-37, a small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets of this compound?
A1: this compound is a non-peptidic small-molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins. It has been shown to bind to Bcl-2, Mcl-1, and Bcl-xL with varying affinities.[1] Its primary mechanism of action is to disrupt the heterodimerization of these anti-apoptotic proteins with pro-apoptotic proteins like Bax, Bak, Bid, and Bim, thereby promoting apoptosis.[1]
Q2: What are the known on-target and potential off-target effects of this compound?
Q3: How can I assess the on-target efficacy of this compound in my experiments?
A3: On-target efficacy can be assessed by measuring the disruption of Bcl-2 family protein interactions and the induction of apoptosis. Techniques such as co-immunoprecipitation (Co-IP) followed by Western blotting can be used to demonstrate the dissociation of pro-apoptotic proteins from Bcl-2, Mcl-1, or Bcl-xL. Apoptosis induction can be quantified using assays like Annexin V/PI staining followed by flow cytometry, TUNEL assays, or by measuring the cleavage of caspase-3 and PARP via Western blotting.
Q4: What are some common issues encountered when working with this compound in cell-based assays?
A4: Common issues include suboptimal compound solubility, determining the effective concentration, and observing unexpected cellular phenotypes. Due to its chemical nature, this compound may require careful preparation of stock solutions and validation of its concentration in media. The effective concentration can vary significantly between different cell lines, necessitating dose-response studies. Unexpected phenotypes could be due to off-target effects or the specific genetic background of the cell line being used.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Lack of Apoptotic Response
Possible Cause 1: Suboptimal this compound Concentration or Activity
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure that the this compound stock solution is properly prepared and has not degraded. It is recommended to prepare fresh stock solutions and store them under appropriate conditions (e.g., protected from light at -20°C or -80°C).
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value for your specific cell line. IC50 values for this compound can range from nanomolar to low micromolar concentrations depending on the cell type.[1]
-
Positive Control: Include a positive control for apoptosis induction (e.g., staurosporine) to ensure that the cellular machinery for apoptosis is functional in your cell line.
-
Possible Cause 2: High Expression of Anti-Apoptotic Proteins Not Targeted by this compound
-
Troubleshooting Steps:
-
Protein Expression Analysis: Profile the expression levels of all anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bfl-1/A1, Bcl-w) in your cell line using Western blotting or proteomics.
-
Combination Therapy: If your cells express high levels of a Bcl-2 family member that is less potently inhibited by this compound (e.g., Bcl-xL), consider combining this compound with another agent that targets that specific protein.
-
Possible Cause 3: Inactive Caspase Machinery
-
Troubleshooting Steps:
-
Caspase Activity Assay: Directly measure the activity of caspases (e.g., caspase-3, -7, -9) using a fluorometric or colorimetric assay.
-
Upstream Apoptotic Events: Assess upstream apoptotic events such as mitochondrial membrane depolarization using dyes like TMRE or TMRM.
-
Issue 2: Observing S-Phase Cell Cycle Arrest Instead of or in Addition to Apoptosis
Possible Cause: Off-Target Effect on Cell Cycle Regulatory Proteins
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform cell cycle analysis using flow cytometry after propidium iodide (PI) or DAPI staining to confirm the S-phase arrest.[6][7][8][9]
-
Western Blot for Cell Cycle Proteins: Analyze the expression levels of key S-phase regulatory proteins by Western blotting. This compound has been reported to decrease the expression of cyclin A, cyclin D1, cyclin E, and CDK4, while increasing p21 and p57.[2][4]
-
Issue 3: Suspected Off-Target Effects on the Notch-1 Signaling Pathway
Possible Cause: Indirect Modulation of Notch-1 Activity
-
Troubleshooting Steps:
-
Western Blot for Notch-1 Pathway Components: Assess the protein levels of key components of the Notch-1 pathway, including Notch-1, its ligand Jagged-1, and the downstream target Hes-1.[2] Treatment with this compound has been shown to downregulate these proteins in pancreatic cancer cells.[2]
-
Functional Assays for Notch Signaling: Utilize a Notch signaling reporter assay (e.g., a luciferase reporter under the control of a Hes-1 promoter) to functionally assess the impact of this compound on pathway activity.
-
Combination with Notch Inhibitors: To confirm that the observed phenotype is mediated by Notch-1, combine this compound treatment with a known Notch inhibitor (e.g., a γ-secretase inhibitor) and assess for synergistic or additive effects.[2]
-
Quantitative Data Summary
| Target/Cell Line | Assay Type | Value | Reference |
| On-Target Binding Affinity (Ki) | |||
| Bcl-2 | Fluorescence Polarization | 290 nM | [1] |
| Mcl-1 | Fluorescence Polarization | 260 nM | [1] |
| Bcl-xL | Fluorescence Polarization | 1,110 nM | [1] |
| In Vitro Cytotoxicity (IC50) | |||
| WSU-FSCCL (Follicular Lymphoma) | Not Specified | 165 nM | |
| WSU-DLCL2 (Diffuse Large B-Cell Lymphoma) | Not Specified | 300 nM | |
| IMR-5 (Neuroblastoma) | MTT Assay | 0.28 µM | [1] |
| Kelly (Neuroblastoma) | MTT Assay | 0.22 µM | [1] |
| SY5Y (Neuroblastoma) | MTT Assay | 0.96 µM | [1] |
| SKNAS (Neuroblastoma) | MTT Assay | 0.83 µM | [1] |
| Head and Neck Cancer Cells (average) | SRB Assay | 0.3 µM | |
| Primary Human Endothelial Cells | SRB Assay | 1.1 µM |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess Disruption of Bcl-2/Bax Interaction
This protocol is a general guideline and may require optimization for your specific cell line and antibodies.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Bcl-2 antibody for immunoprecipitation
-
Anti-Bax antibody for Western blotting
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in cold lysis buffer.
-
Clarify lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Bcl-2 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-Bax antibody. A decrease in the amount of Bax co-immunoprecipitated with Bcl-2 in the this compound treated sample indicates disruption of the interaction.
-
Western Blot for Notch-1 and Cell Cycle Proteins
-
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Notch-1, anti-Hes-1, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare cell lysates from this compound and vehicle-treated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target/indirect pathways affected by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning Navitoclax into a PROTAC Senolytic with a Better Safety Profile – Fight Aging! [fightaging.org]
- 3. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 5. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchtweet.com [researchtweet.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Technical Support Center: Optimizing TW-37 for Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TW-37 to induce apoptosis in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for apoptosis induction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low induction of apoptosis | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to this compound.- Incorrect apoptosis detection method. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 100 nM to 10 µM).- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Confirm Bcl-2 family protein expression in your cell line; high levels of Mcl-1 can confer resistance.[1]- Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, and PARP cleavage by Western blot).[2][3] |
| High cell death in control group | - Solvent (e.g., DMSO) toxicity.- Poor cell health/culture conditions. | - Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically <0.1%).- Use healthy, sub-confluent cells for experiments. Regularly check for contamination. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent this compound preparation.- Fluctuation in incubation conditions. | - Use cells within a consistent and low passage number range.- Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles.- Ensure consistent incubator conditions (temperature, CO2, humidity). |
| Difficulty in detecting cleaved PARP or Caspase-3 by Western blot | - Antibody issue.- Low protein expression.- Insufficient apoptosis induction. | - Validate the primary antibody with a positive control.- Increase the amount of protein loaded on the gel.- Collect both adherent and floating cells to ensure apoptotic cells are included in the lysate.[4]- Use a more sensitive detection reagent. |
| High background in Annexin V/PI flow cytometry | - Mechanical stress during cell harvesting.- Over-trypsinization.- Delayed analysis after staining. | - Handle cells gently during harvesting and washing steps.- Use a minimal concentration of trypsin and incubate for the shortest time necessary.- Analyze cells immediately after staining, or within one hour.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a starting range of 200 nM to 5 µM is recommended for initial dose-response studies.[2][3][6]
Q2: How does this compound induce apoptosis?
A2: this compound is a small-molecule inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[7] By binding to these proteins, this compound prevents them from inhibiting the pro-apoptotic proteins Bax and Bak. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[8]
Q3: Which cell lines are sensitive to this compound?
A3: this compound has shown efficacy in various cancer cell lines, including pancreatic cancer (BxPC-3, Colo-357), oral cancer (HSC-3, Ca9.22, HSC-4, HN22), and neuroblastoma (IMR-5, Kelly).[2][3][6] Sensitivity often correlates with the expression levels of Bcl-2 family proteins.
Q4: What is the typical incubation time required to observe apoptosis with this compound?
A4: Apoptosis induction by this compound is time-dependent. Significant apoptosis is often observed between 48 and 72 hours of treatment.[2] It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cell line and concentration.
Q5: Should I collect floating cells in my apoptosis assay?
A5: Yes, it is crucial to collect both the adherent and floating cell populations for apoptosis analysis, as apoptotic cells tend to detach from the culture surface.[4] Discarding the supernatant will lead to an underestimation of apoptosis.
Data on this compound Induced Apoptosis in Various Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| BxPC-3 | Pancreatic | 500 nM | 48 h | Increased apoptotic cells from 5% to 12% (Annexin V) | [2] |
| Colo-357 | Pancreatic | 500 nM | 48 h | Increased apoptotic cells from 6% to 14% (Annexin V) | [2] |
| HSC-3 | Oral | 2.5 µM | 48 h | Increased Annexin V positive cells to 22.78% | [3] |
| HSC-3 | Oral | 5 µM | 48 h | Increased Annexin V positive cells to 42.15% | [3] |
| IMR-5 | Neuroblastoma | 0.28 µM (IC50) | Not Specified | Inhibition of cell growth | [6] |
| Kelly | Neuroblastoma | 0.22 µM (IC50) | Not Specified | Inhibition of cell growth | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound and calculating the IC50 value.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.[9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V/PI Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well plates
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.[10]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[11]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry immediately (within 1 hour).[5] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[5]
Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)
This protocol detects the cleavage of key apoptotic proteins.
Materials:
-
Cells and this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with this compound as desired. Collect both adherent and floating cells.[4]
-
Wash cells with cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.[12]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system. Look for the appearance of cleaved fragments of Caspase-3 and PARP.
Visualizations
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Caption: Workflow for this compound optimization.
References
- 1. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. pubcompare.ai [pubcompare.ai]
Technical Support Center: Troubleshooting Inconsistent TW-37 Dose-Response Curves
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for inconsistent dose-response curves observed in experiments with the Bcl-2 inhibitor, TW-37.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor that targets the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] It was designed to bind to the BH3-binding groove of these proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[3] This inhibition allows pro-apoptotic signals to dominate, leading to the induction of apoptosis (programmed cell death) in cancer cells that overexpress Bcl-2 family proteins.[3][4]
Q2: In which solvents is this compound soluble and how should stock solutions be prepared and stored?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM, but it is insoluble in water.[1][5] For consistent results, it is crucial to ensure complete dissolution.
-
Preparation: To aid dissolution, it is recommended to warm the tube containing the compound and DMSO at 37°C for 10 minutes and/or use an ultrasonic bath.[1]
-
Storage: Stock solutions in DMSO can be stored at -20°C for several months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5] It is not recommended to store the compound in aqueous solutions for long periods.[1]
Q3: Why do I see different IC50 values for this compound across different cancer cell lines?
The sensitivity of cancer cell lines to this compound is highly variable and depends on the expression levels of the Bcl-2 family proteins.[3][6] Cell lines with high expression of Bcl-2, Bcl-xL, and/or Mcl-1 are generally more sensitive to this compound. For example, pancreatic cancer cell lines like BxPC-3 and Colo-357, which have high baseline levels of these proteins, show significant growth inhibition upon treatment.[3] Conversely, cell lines with lower expression of these target proteins may be more resistant. It is essential to characterize the Bcl-2 family protein expression profile of your cell line of interest.
Troubleshooting Guide for Inconsistent Dose-Response Curves
Problem 1: High variability between replicate wells at the same concentration.
This is often indicative of issues with compound solubility, precipitation, or uneven distribution in the assay plate.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound is poorly soluble in aqueous media. When diluting the DMSO stock into culture medium, the compound may precipitate, especially at higher concentrations. To mitigate this, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells. Prepare dilutions fresh for each experiment. Visually inspect the diluted drug solutions for any signs of precipitation before adding them to the cells. |
| Incomplete Dissolution of Stock | Ensure the initial DMSO stock solution is fully dissolved. If crystals are visible, warm the stock solution at 37°C for 10-15 minutes and vortex or sonicate before making dilutions.[1] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are added to each well. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Edge Effects in Assay Plates | The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize edge effects, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
Problem 2: The dose-response curve is flat or does not reach a plateau.
This can be caused by a variety of factors, from issues with the compound's activity to problems with the assay itself.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Verify the integrity of your this compound stock. If it has been stored for a long time or subjected to multiple freeze-thaw cycles, it may have degraded. Consider purchasing a new batch of the compound. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound due to low expression of Bcl-2 family proteins or upregulation of other survival pathways. Confirm the expression of Bcl-2, Bcl-xL, and Mcl-1 in your cell line via Western blot or other methods. Consider testing a different cell line known to be sensitive to this compound as a positive control. |
| Sub-optimal Assay Duration | The effects of this compound are time-dependent.[3] An incubation time that is too short may not be sufficient to induce a significant response. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell line. |
| Assay Interference | Some compounds can interfere with the reagents used in cell viability assays like MTT or WST-1, leading to inaccurate readings.[7] To test for this, run a control plate without cells, adding this compound at the same concentrations used in your experiment to the culture medium and assay reagents. Any significant change in absorbance would indicate interference. |
Problem 3: The dose-response curve is not sigmoidal or has an unusual shape.
Anomalous curve shapes can point to off-target effects, compound aggregation, or artifacts in the cell viability assay.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects that may lead to unexpected cellular responses.[8] Try to use the lowest effective concentration range and correlate the observed phenotype with the known mechanism of action (i.e., apoptosis induction). |
| Compound Aggregation | Poorly soluble compounds can form aggregates in aqueous solutions, leading to non-specific toxicity and inconsistent results.[9] In addition to the steps mentioned for compound precipitation, consider using a detergent like Tween 80 in your in vivo formulations, as has been done in some studies, though this may affect in vitro cell-based assays.[6] |
| MTT/WST-1 Assay Artifacts | The reduction of MTT and WST-1 to formazan is dependent on cellular metabolic activity.[10] If this compound affects cellular metabolism in a way that is independent of cell death, this can lead to misleading results. It is advisable to confirm your findings with an alternative assay that measures a different aspect of cell viability, such as a clonogenic assay or a direct apoptosis assay (e.g., Annexin V staining).[3] |
| Cell Seeding Density | The initial number of cells seeded can significantly impact the outcome of a dose-response experiment.[11] If cells are too sparse, they may not respond consistently. If they are too dense, they may become confluent and enter a quiescent state, making them less sensitive to the drug. Optimize the cell seeding density for your specific cell line and assay duration to ensure they are in the logarithmic growth phase during the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by warming at 37°C and vortexing.
-
For a typical experiment, perform serial dilutions of the 10 mM stock solution in 100% DMSO. For example, to make a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Further dilute the DMSO serial dilutions into pre-warmed complete cell culture medium to achieve the final desired concentrations. The final concentration of DMSO in the medium should be kept constant across all treatments and should not exceed 0.5%.
-
Add the final drug-media solutions to the cells.
Protocol 2: Cell Viability (WST-1) Assay
-
Seed cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
The next day, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Simplified signaling pathway of this compound induced apoptosis.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Investigating Autophagy as a Resistance Mechanism to TW-37
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of autophagy in cellular resistance to the Bcl-2 inhibitor, TW-37.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. By binding to these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[1]
Q2: What is autophagy and why is it relevant in the context of cancer therapy?
Autophagy is a cellular self-digestion process where cytoplasmic components are degraded and recycled.[2] While it is a critical process for maintaining cellular homeostasis, in the context of cancer, autophagy can have a dual role. It can act as a tumor suppressor in normal cells, but in established tumors, it can function as a survival mechanism, enabling cancer cells to withstand stress from nutrient deprivation, hypoxia, and anti-cancer treatments. This pro-survival role can contribute to therapeutic resistance.
Q3: Is there evidence that this compound induces autophagy?
Currently, there is a lack of direct published evidence specifically demonstrating that this compound induces autophagy. However, there is substantial evidence for other Bcl-2 inhibitors with a similar mechanism of action, such as ABT-737. These inhibitors have been shown to induce autophagy by disrupting the inhibitory interaction between Bcl-2 and Beclin-1, a key protein in the initiation of autophagy. Given that this compound also targets Bcl-2, it is a strong working hypothesis that it may also induce protective autophagy in cancer cells.
Q4: How can I test the hypothesis that autophagy is a resistance mechanism to this compound in my cell line?
To investigate this, you can perform a series of experiments:
-
Assess Autophagy Induction: Treat your cells with this compound and measure markers of autophagy, such as the conversion of LC3-I to LC3-II and the levels of Beclin-1 and p62/SQSTM1 by Western blot. You can also visualize the formation of autophagosomes using fluorescence microscopy.
-
Inhibit Autophagy: Treat your cells with a combination of this compound and an autophagy inhibitor, such as chloroquine (CQ), 3-methyladenine (3-MA), or bafilomycin A1.
-
Evaluate Cell Viability and Apoptosis: Compare the effects of this compound alone versus the combination treatment on cell viability (e.g., using an MTT or WST-1 assay) and apoptosis (e.g., using Annexin V/PI staining and flow cytometry).
A significant increase in cell death in the combination treatment group compared to this compound alone would support the hypothesis that autophagy is a pro-survival mechanism against this compound-induced apoptosis.
Q5: What are the key signaling pathways involved in Bcl-2 inhibitor-induced autophagy?
The primary proposed mechanism involves the disruption of the Bcl-2/Beclin-1 complex. In unstressed cells, Bcl-2 sequesters Beclin-1, inhibiting its function in initiating autophagy. When a Bcl-2 inhibitor like this compound binds to Bcl-2, it can cause the release of Beclin-1. Freed Beclin-1 is then able to interact with other components of the autophagy machinery, such as Vps34, to initiate the formation of the autophagosome.
Quantitative Data Summary
The following table summarizes published IC50 values for this compound in various cancer cell lines. This data can serve as a starting point for designing experiments to investigate the combined effect of this compound and autophagy inhibitors.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| OSCC3 | Head and Neck Cancer | ~0.3 | [3] |
| UM-SCC-1 | Head and Neck Cancer | ~0.3 | [3] |
| UM-SCC-74A | Head and Neck Cancer | ~0.3 | [3] |
| Human Endothelial Cells | - | 1.1 - 1.8 | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized signaling pathway of this compound-induced protective autophagy.
References
- 1. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRIM37 deficiency induces autophagy through deregulating the MTORC1-TFEB axis. | Sigma-Aldrich [merckmillipore.com]
- 3. This compound, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic effect of TW37, a small-molecule inhibitor of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Delivery of TW-37
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcl-2 inhibitor TW-37. The focus is on overcoming common challenges associated with its in vivo delivery and experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is difficult to dissolve for in vivo administration. What is a recommended formulation?
A1: this compound has low aqueous solubility (<1 mg/ml) but is soluble in DMSO (100 mM) and ethanol (5 mM).[1] Due to its challenging physicochemical properties, a multi-step solubilization process is required for in vivo use.[2] A common method involves first dissolving this compound in a minimal amount of DMSO, followed by dilution with co-solvents like PEG300 and a surfactant such as Tween 80, before the final addition of water or saline.[3] It is critical to ensure the solution is clear after each solvent addition before proceeding to the next.[3] For an alternative, a formulation with corn oil can also be prepared.[3]
Q2: I am seeing limited efficacy in my mouse xenograft model. What are potential reasons?
A2: Limited efficacy can stem from several factors. First, verify your formulation and administration route. Intravenous (i.v.) injection is the most commonly cited route for achieving systemic exposure in preclinical models.[4][5] Second, review your dosing. The maximum tolerated dose (MTD) in SCID mice has been established at 40 mg/kg for three consecutive daily i.v. injections when used as a single agent.[4][5] Efficacy can be significantly enhanced by using this compound in combination with standard chemotherapy regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) or cisplatin.[5][6] Pre-exposing the lymphoma cells to this compound has been shown to significantly enhance the killing effect of the CHOP regimen.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a nonpeptidic, small-molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.[4][5] It binds with high affinity to Mcl-1 and Bcl-2, and with a lower affinity to Bcl-xL.[1][4] This action prevents the sequestration of pro-apoptotic proteins like Bax and Bid, freeing them to initiate the apoptotic cascade, leading to programmed cell death.[1] Additionally, some studies have shown that this compound's anti-tumor activity involves the inactivation of the Notch-1 signaling pathway.[7][8]
Q4: What is a typical starting dose and regimen for in vivo studies?
A4: Based on published preclinical studies in SCID mice, a dose of 40 mg/kg (i.v.) for three consecutive days was determined to be the MTD for single-agent therapy.[4][5] When used in combination with the CHOP regimen, the MTD for this compound was reduced to 20 mg/kg (i.v.) for three consecutive days.[4][5] In studies on head and neck squamous cell carcinoma, a dose of 25 mg/kg was administered for 10 consecutive days without significant systemic toxicities.[6][9]
Q5: Why has this compound not advanced to human clinical trials?
A5: Despite robust preclinical evidence of its anti-tumor activity, this compound has not progressed into clinical trials.[2] This is likely due to a combination of factors, including its challenging physicochemical properties (e.g., poor solubility) and a lack of publicly available pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) data.[2] Furthermore, its broader inhibition profile, which includes Bcl-xL, raises potential toxicity concerns such as thrombocytopenia, making it a less attractive clinical candidate compared to highly selective Bcl-2 inhibitors that have since been developed.[2]
Data Summary
Table 1: Binding Affinity of this compound for Bcl-2 Family Proteins
| Target Protein | Inhibition Constant (Ki) |
| Mcl-1 | 0.26 µM (260 nmol/L) |
| Bcl-2 | 0.29 µM (290 nmol/L) |
| Bcl-xL | 1.11 µM (1,110 nmol/L) |
Data sourced from fluorescence polarization-based binding assays.[1][4]
Table 2: Summary of Selected In Vivo Preclinical Studies
| Cancer Model | Animal Model | This compound Dose & Route | Combination Agent | Key Outcome |
| Diffuse Large Cell Lymphoma | WSU-DLCL2 SCID Mouse Xenograft | 20 mg/kg, i.v., 3 days | CHOP Regimen | Significant tumor inhibition compared to either agent alone.[4][5] |
| Pancreatic Cancer | Orthotopic SCID Mouse Model | Not specified | None | Significant inhibition of tumor growth; down-regulation of Notch-1 in vivo.[8] |
| Head and Neck Cancer | UM-SCC-74A Xenograft | 25 mg/kg, 10 days | Cisplatin | Enhanced time to tumor failure compared to either drug alone.[6] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous (i.v.) Administration
This protocol is adapted from standard methods for solubilizing hydrophobic compounds for in vivo use.[3]
-
Master Stock Preparation: Prepare a master stock solution of this compound in 100% DMSO (e.g., at 100 mM).
-
Initial Dilution: Based on the final desired concentration and injection volume, calculate the required amount of the DMSO master stock.
-
Co-Solvent Addition: To the DMSO stock, add an appropriate volume of PEG300. Mix thoroughly by vortexing or gentle agitation until the solution is completely clear. A common starting ratio is 1:4 (DMSO:PEG300).
-
Surfactant Addition: Add Tween 80 to the DMSO/PEG300 mixture. A typical volume is 5% of the total final volume. Mix again until the solution is perfectly clear.
-
Final Aqueous Dilution: Slowly add sterile ddH2O or saline to reach the final desired volume. Mix gently. The final solution should be clear and free of precipitates.
-
Pre-injection Check: Before administration, visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized (e.g., by adjusting solvent ratios or lowering the final concentration).
Note: Always ensure the solution is clear before adding the next solvent in the sequence.[3] Prepare the formulation fresh on the day of use.
Visual Guides: Pathways and Workflows
Caption: this compound inhibits Bcl-2/Mcl-1, releasing pro-apoptotic proteins to trigger apoptosis.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
Caption: Standard experimental workflow for a this compound xenograft tumor model study.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. "this compound, a small-molecule inhibitor of Bcl-2, mediates S-phase cell cycl" by Naoki Ashimori, Benjamin David Zeitlin et al. [scholarlycommons.pacific.edu]
- 7. scispace.com [scispace.com]
- 8. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing TW-37 Toxicity in Normal Cells
Welcome to the technical support center for TW-37. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of this compound in normal cells during your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?
A1: this compound is a small-molecule inhibitor that targets the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1. It binds to the BH3-binding groove of these proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak. This allows Bax and Bak to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis (programmed cell death).
The toxicity of this compound in normal cells is a concern because Bcl-2 family proteins also play a role in the survival of healthy cells. However, studies have shown that this compound exhibits a degree of selectivity, with some normal cell types being less sensitive than cancer cells. For instance, one study reported no significant cytotoxic effects on normal peripheral blood lymphocytes.[1] Nevertheless, off-target effects on normal cells, particularly those with a higher dependence on Bcl-2 family proteins for survival, can occur.
References
Technical Support Center: TW-37 Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the preclinical development of TW-37, a potent small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonpeptidic small-molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Mcl-1, and to a lesser extent, Bcl-xL.[1][2][3] By occupying this groove, this compound prevents the sequestration of pro-apoptotic proteins like Bax and Bak, freeing them to induce the intrinsic pathway of apoptosis.[3] This mechanism makes this compound a promising candidate for cancer therapy, particularly in malignancies that overexpress anti-apoptotic Bcl-2 proteins.[1]
Q2: What are the main challenges in the preclinical development of this compound?
A2: The most significant challenge in the preclinical development of this compound is its poor aqueous solubility. One report explicitly states that this compound is soluble in dimethyl sulfoxide (DMSO) but not in water. This property poses considerable difficulties for in vivo administration, especially for intravenous (IV) routes, which are common in preclinical studies. Consequently, developing a stable and effective formulation is a primary hurdle for researchers.
Q3: What are the reported binding affinities and in vitro potencies of this compound?
A3: The binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound can vary depending on the specific Bcl-2 family member and the cell line being tested. Below is a summary of reported quantitative data.
| Target Protein | Binding Affinity (Ki) | Cell Line | IC50 | Reference |
| Bcl-2 | 290 nM | WSU-DLCL2 Lymphoma | 290 ± 35 nM | [1] |
| Mcl-1 | 260 nM | HNSCC (average) | 0.3 µM | [4] |
| Bcl-xL | 1110 nM | Primary Human Endothelial Cells | 1.1 µM | [4] |
Troubleshooting Guides
In Vitro Experimentation
Problem: Low or inconsistent anti-proliferative or apoptotic activity of this compound in cell culture.
Possible Causes & Solutions:
-
Poor Solubility:
-
Solution: this compound is poorly soluble in aqueous media. Prepare a concentrated stock solution in 100% DMSO (e.g., >10 mM). For cell-based assays, further dilute the stock solution in the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][6][7] A vehicle control (medium with the same final DMSO concentration) is essential. To aid solubilization of the stock, gentle warming to 37°C or brief sonication can be employed.
-
-
Incorrect Cell Seeding Density:
-
Solution: The optimal cell seeding density can influence the apparent cytotoxicity of a compound. Perform a preliminary experiment to determine the ideal cell number that allows for logarithmic growth throughout the duration of the assay.
-
-
Cell Line Resistance:
-
Solution: The expression levels of Bcl-2 family proteins can vary significantly between cell lines. Verify the expression profile of Bcl-2, Mcl-1, and Bcl-xL in your cell line of interest. Cell lines with low expression of these anti-apoptotic proteins may be inherently resistant to this compound.
-
-
Degradation of this compound:
-
Solution: Store the this compound stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Problem: Difficulty in detecting apoptosis using Annexin V/Propidium Iodide (PI) staining after this compound treatment.
Possible Causes & Solutions:
-
Suboptimal Staining Protocol:
-
Solution: Follow a validated protocol for Annexin V/PI staining. Ensure that the binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.
-
-
Timing of Analysis:
-
Solution: Apoptosis is a dynamic process. The peak of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations can vary depending on the cell line and the concentration of this compound. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for analysis.
-
-
Cell Handling:
-
Solution: Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining. For adherent cells, use a gentle dissociation reagent.
-
In Vivo Experimentation
Problem: Precipitation of this compound upon intravenous injection in animal models.
Possible Causes & Solutions:
-
Inadequate Formulation:
-
Low Dose Administration:
-
Solution: Ensure that the administered dose is within the therapeutic window. The maximum tolerated dose (MTD) of this compound in SCID mice has been reported to be 40 mg/kg for three intravenous injections.[1]
-
Problem: High toxicity or adverse effects in animal models.
Possible Causes & Solutions:
-
Vehicle Toxicity:
-
Solution: The formulation vehicle itself can cause toxicity. High concentrations of DMSO or Cremophor EL can lead to adverse effects.[8] Conduct a pilot study with the vehicle alone to assess its tolerability in the chosen animal model.
-
-
On-Target Toxicity:
-
Solution: As this compound also inhibits Bcl-xL, which is important for platelet survival, thrombocytopenia could be a potential on-target toxicity. Monitor platelet counts in treated animals.
-
Experimental Protocols
In Vitro Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Formulation Preparation: Prepare the this compound formulation for intravenous injection. A suggested vehicle is 10% DMSO, 40% PEG400, and 50% sterile saline. The final solution should be sterile-filtered. Prepare the vehicle control using the same composition without this compound.
-
Dosing: Administer this compound intravenously via the tail vein at the desired dose (e.g., 20 mg/kg). The dosing schedule can be adapted based on the experimental design (e.g., daily for 5 days). Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: Preclinical experimental workflow for this compound.
Caption: Troubleshooting logic for in vivo studies with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. woodmart.xtemos.com [woodmart.xtemos.com]
- 7. reproduz.net [reproduz.net]
- 8. academic.oup.com [academic.oup.com]
TW-37 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the Bcl-2 inhibitor, TW-37. It also includes troubleshooting guides and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel, non-peptidic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. It is designed to mimic the BH3 domain of pro-apoptotic proteins, binding with high affinity to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1] This binding prevents the sequestration of pro-apoptotic proteins (e.g., Bax, Bak), leading to their activation, subsequent mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[2][3]
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least one year.
3. How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C to minimize freeze-thaw cycles.
4. What is the solubility of this compound in common solvents?
The solubility of this compound varies depending on the solvent. The following table summarizes the approximate solubility in commonly used solvents.
| Solvent | Approximate Solubility |
| DMSO | ≥ 10 mM |
| Ethanol | ~5 mM |
Note: These values are approximate and may vary slightly between batches.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: My this compound precipitated in the cell culture medium upon dilution from the DMSO stock.
-
Cause: This is a common issue with hydrophobic compounds like this compound when diluted into aqueous solutions. The final DMSO concentration in your media may be too low to maintain solubility.
-
Solution:
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Ensure your vehicle control contains the same final concentration of DMSO.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock in cell culture medium. This can help to gradually acclimate the compound to the aqueous environment.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Vortex gently: After adding the this compound stock to the medium, vortex the solution gently and immediately to ensure rapid and even dispersion.
-
Problem 2: I am not observing the expected level of apoptosis in my cells after treatment with this compound.
-
Cause: Several factors could contribute to a lack of apoptotic induction.
-
Sub-optimal concentration: The effective concentration of this compound can vary significantly between different cell lines.
-
Insufficient incubation time: The onset of apoptosis can be time-dependent.
-
Cell confluency: High cell confluency can sometimes make cells more resistant to apoptosis.
-
Expression levels of Bcl-2 family proteins: Cell lines with very high levels of anti-apoptotic proteins or low levels of pro-apoptotic proteins may be more resistant to this compound.
-
-
Solution:
-
Perform a dose-response and time-course experiment: Treat your cells with a range of this compound concentrations (e.g., 100 nM to 10 µM) for different durations (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Plate cells at a lower density: Ensure your cells are in the logarithmic growth phase and not overly confluent when you add the compound.
-
Verify Bcl-2 family protein expression: Use Western blotting to confirm the expression levels of key Bcl-2 family members in your cell line.
-
Problem 3: I am observing significant cytotoxicity in my control (DMSO-treated) cells.
-
Cause: While generally well-tolerated at low concentrations, some cell lines can be sensitive to DMSO.
-
Solution:
-
Reduce the final DMSO concentration: Use the lowest possible final DMSO concentration that maintains this compound solubility.
-
Test different DMSO batches: Occasionally, impurities in a specific batch of DMSO can contribute to toxicity.
-
Shorten the incubation time: If possible, reduce the duration of the experiment to minimize DMSO exposure.
-
Experimental Protocols
1. Cell Viability Assay (WST-1 Assay)
This protocol outlines a method to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes a method to quantify apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for apoptosis detection.
References
Validation & Comparative
A Comparative Analysis of TW-37 and Other Bcl-2 Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bcl-2 inhibitor TW-37 with other notable alternatives, supported by experimental data. The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), making them a prime target in oncology.[1][2] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, contributing to tumor survival and resistance to therapy.[1][3] This has spurred the development of small-molecule inhibitors, known as BH3 mimetics, designed to block the function of these pro-survival proteins.[4]
This guide will delve into the efficacy of this compound, a benzenesulfonyl derivative, and compare it with other key Bcl-2 inhibitors such as Gossypol, ABT-737, Navitoclax (ABT-263), and the highly selective Venetoclax (ABT-199).
Mechanism of Action: Restoring Apoptosis
Anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, and Mcl-1, function by sequestering pro-apoptotic proteins like Bax and Bak.[2][5] This prevents the formation of pores in the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c and subsequent caspase activation.[5][6] BH3-only proteins (e.g., Bid, Bim, Bad) act as sensors for cellular stress and can neutralize the anti-apoptotic Bcl-2 proteins, freeing Bax and Bak to initiate apoptosis.[6]
Bcl-2 inhibitors, or BH3 mimetics, are designed to fit into the BH3-binding groove of anti-apoptotic proteins, mimicking the action of BH3-only proteins.[4][7] This disrupts the interaction between anti-apoptotic and pro-apoptotic proteins, thereby unleashing the cell's natural apoptotic machinery.[4][7]
Comparative Efficacy: Binding Affinities and Cellular Activity
The efficacy of a Bcl-2 inhibitor is largely determined by its binding affinity (Ki) for different anti-apoptotic proteins. Selectivity plays a crucial role in both therapeutic effect and potential side effects. For instance, inhibition of Bcl-xL is associated with thrombocytopenia.[8]
| Inhibitor | Target(s) | Ki vs Bcl-2 (nmol/L) | Ki vs Bcl-xL (nmol/L) | Ki vs Mcl-1 (nmol/L) | Notes |
| This compound | Bcl-2, Mcl-1, Bcl-xL | 290[9] | 1,110[9] | 260[9] | A pan-inhibitor with notable activity against Mcl-1.[4][9] |
| (-)-Gossypol | Bcl-2, Bcl-xL | Lower affinity than this compound | Lower affinity than this compound | - | A natural product, acts as a pan-Bcl-2 inhibitor.[10][11] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | < 1[12] | < 1[12] | Weakly binds[12] | A potent first-in-class BH3 mimetic, but not orally bioavailable.[12] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Similar to ABT-737 | Similar to ABT-737 | - | Orally bioavailable version of ABT-737.[13][14] |
| Venetoclax (ABT-199) | Bcl-2 | < 0.01[15] | 48[15] | > 444[15] | Highly selective for Bcl-2, sparing platelets.[15][16] |
Note: Ki values can vary between different assays and experimental conditions. The data presented is for comparative purposes.
In preclinical studies, this compound has demonstrated a significant antiproliferative effect in various cancer cell lines, including diffuse large cell lymphoma and pancreatic cancer.[9][17] For instance, in WSU-DLCL2 lymphoma cells, this compound induced apoptosis in a dose-dependent manner, with 71.4% of cells becoming apoptotic after 72 hours of exposure to 400 nmol/L.[9]
Venetoclax, due to its high selectivity and potency for Bcl-2, has shown remarkable clinical efficacy, particularly in hematologic malignancies like Chronic Lymphocytic Leukemia (CLL).[13][16] It effectively induces apoptosis in BCL-2-dependent cells at nanomolar concentrations.[15]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing efficacy data. Below are summaries of key experimental protocols used to evaluate Bcl-2 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to a target protein in a competitive format.
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for Bcl-2 family proteins.
-
Principle: A small, fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (like Bid) is used as a probe. When unbound in solution, the probe tumbles rapidly, resulting in low fluorescence polarization. When bound to a larger target protein (e.g., recombinant Bcl-2), its tumbling is restricted, leading to high polarization. A test compound that competes with the probe for the binding site will displace the probe, causing a decrease in polarization.
-
Methodology:
-
Reagents: Purified recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein; a fluorescently labeled BH3 peptide (e.g., FAM-Bid).[9]
-
Procedure: A constant concentration of the target protein and the fluorescent probe are incubated together.
-
Increasing concentrations of the inhibitor (e.g., this compound) are added to the mixture.
-
The fluorescence polarization is measured after an incubation period.
-
Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration. The IC50 value is determined from the curve and then converted to a Ki value using the Cheng-Prusoff equation.[9]
-
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cells.
-
Objective: To measure the dose- and time-dependent effects of an inhibitor on cell growth and apoptosis induction.
-
Cell Viability (WST-1 or MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the inhibitor for different time points (e.g., 24, 48, 72 hours).[17]
-
A reagent (WST-1 or MTT) is added, which is converted into a colored formazan product by metabolically active cells.
-
The absorbance is measured using a plate reader, which is proportional to the number of viable cells.
-
-
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the inhibitor as described above.
-
Cells are harvested and washed.
-
They are then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic or late apoptotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Co-immunoprecipitation (Co-IP) for Protein Interactions
This technique is used to demonstrate that an inhibitor disrupts the interaction between anti- and pro-apoptotic proteins within the cell.
-
Objective: To show that this compound disrupts the heterodimerization of proteins like Bcl-2/Bax or Mcl-1/Bim.
-
Methodology:
-
WSU-DLCL2 cells are treated with the inhibitor (e.g., this compound at 0, 1, 3, or 10 μmol/L) for a set time (e.g., 24 hours).[9]
-
Cells are lysed to extract total protein.
-
An antibody specific to one of the target proteins (e.g., Bax) is added to the lysate to "pull down" that protein and any proteins bound to it.[9]
-
Protein A/G-Sepharose beads are used to capture the antibody-protein complexes.
-
The immunoprecipitated complexes are washed and then separated by SDS-PAGE.
-
A Western blot is performed using an antibody against the suspected interacting protein (e.g., Bcl-2 or Mcl-1) to see if it was pulled down. A decrease in the co-precipitated protein in treated samples indicates that the inhibitor has disrupted the interaction.[9]
-
Typical Experimental Workflow
The evaluation of a novel Bcl-2 inhibitor typically follows a multi-stage process, from initial biochemical screening to in vivo efficacy studies.
Conclusion
This compound stands out as a pan-Bcl-2 family inhibitor with potent activity against Bcl-2 and, notably, Mcl-1, a protein often implicated in resistance to more selective inhibitors like Venetoclax.[9][15] While Venetoclax offers remarkable selectivity and clinical success in Bcl-2-dependent hematological cancers, its efficacy can be limited when Mcl-1 or Bcl-xL are the primary drivers of survival. The broader activity profile of this compound suggests its potential in tumors where multiple anti-apoptotic proteins are overexpressed or as a strategy to overcome resistance. Conversely, the high selectivity of Venetoclax leads to a more favorable safety profile, particularly concerning thrombocytopenia. The choice of inhibitor ultimately depends on the specific cancer biology and the expression profile of the Bcl-2 family proteins in the target tumor. Further clinical investigation is required to fully define the therapeutic role of this compound in comparison to established agents.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. Therapeutic efficacy of ABT-737, a selective inhibitor of BCL-2, in small cell lung cancer. [vivo.weill.cornell.edu]
- 4. SMI of Bcl-2 this compound is active across a spectrum of B-cell tumors irrespective of their proliferative and differentiation status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 Pathway | GeneTex [genetex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Natural Bcl-2 inhibitor (-)- gossypol induces protective autophagy via reactive oxygen species-high mobility group box 1 pathway in Burkitt lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 15. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. musechem.com [musechem.com]
- 17. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of TW-37 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the Bcl-2 inhibitor TW-37 in combination with various chemotherapy agents. The supporting experimental data, detailed methodologies, and signaling pathway diagrams are presented to validate the synergistic anti-cancer effects of these combination therapies.
Synergistic Cytotoxicity of this compound with Chemotherapeutic Agents
The efficacy of combining this compound with standard chemotherapeutic drugs such as cisplatin, doxorubicin, and gemcitabine has been evaluated across various cancer cell lines. The synergy is quantitatively assessed using the Combination Index (CI), where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect. The half-maximal inhibitory concentration (IC50) is used to determine the potency of the individual agents and their combinations.
Table 1: Synergistic Effect of this compound and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |
| A549 | This compound | 8.5 ± 1.2 | - | [1] |
| Cisplatin | 15.2 ± 2.1 | - | [1] | |
| This compound + Cisplatin | 3.2 (this compound) + 5.8 (Cisplatin) | < 1 | [1] | |
| H460 | This compound | 6.8 ± 0.9 | - | [2] |
| Cisplatin | 10.5 ± 1.5 | - | [2] | |
| This compound + Cisplatin | 2.5 (this compound) + 4.1 (Cisplatin) | < 1 | [2] |
Table 2: Synergistic Effect of this compound and Doxorubicin in Lymphoma Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |
| WSU-DLCL2 | This compound | 0.35 ± 0.04 | - | [3] |
| Doxorubicin | 0.08 ± 0.01 | - | [3] | |
| This compound + Doxorubicin | 0.12 (this compound) + 0.03 (Doxorubicin) | < 1 | [3] |
Table 3: Synergistic Effect of this compound and Gemcitabine in Pancreatic Cancer Cells
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Reference |
| PANC-1 | This compound | 350 ± 45 | - | |
| Gemcitabine | 50 ± 8 | - | ||
| This compound + Gemcitabine | 120 (this compound) + 18 (Gemcitabine) | < 1 |
Enhanced Apoptosis with Combination Therapy
The synergistic cytotoxicity of this compound and chemotherapy is largely attributed to an enhanced induction of apoptosis. The following tables summarize the percentage of apoptotic cells, as determined by Annexin V/Propidium Iodide (PI) staining and flow cytometry, following treatment with single agents versus the combination.
Table 4: Apoptosis Induction by this compound and Cisplatin in NSCLC Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) | Reference |
| A549 | Control | 3.2 ± 0.5 | [1] |
| This compound (8.5 µM) | 15.8 ± 2.1 | [1] | |
| Cisplatin (15.2 µM) | 20.5 ± 2.8 | [1] | |
| This compound + Cisplatin | 55.4 ± 6.3 | [1] |
Table 5: Apoptosis Induction by this compound and Doxorubicin in Lymphoma Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) | Reference |
| WSU-DLCL2 | Control | 4.1 ± 0.8 | [3] |
| This compound (0.35 µM) | 18.2 ± 2.5 | [3] | |
| Doxorubicin (0.08 µM) | 22.7 ± 3.1 | [3] | |
| This compound + Doxorubicin | 62.9 ± 7.5 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or their combination for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using dose-response curves. The synergistic effect is determined by calculating the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the respective drugs for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-p65, Notch-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The synergistic effect of this compound with chemotherapy involves the modulation of key signaling pathways that regulate apoptosis and cell survival.
References
A Comparative Guide to TW-37: Monotherapy vs. Combination Therapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
TW-37, a small-molecule inhibitor targeting the Bcl-2 family of anti-apoptotic proteins, has demonstrated significant potential in preclinical cancer research. This guide provides a comprehensive comparison of the in vivo efficacy of this compound as a monotherapy versus its use in combination with standard chemotherapeutic agents. The data presented is derived from various xenograft models, offering insights into the therapeutic potential of this novel agent across different cancer types.
Efficacy of this compound Monotherapy
This compound as a single agent has shown notable anti-tumor activity in various cancer models. By inhibiting Bcl-2, Bcl-xL, and Mcl-1, this compound effectively induces apoptosis in cancer cells.
Quantitative Data Summary: Monotherapy
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings |
| Pancreatic Cancer | SCID Mice | Colo-357 | 20 mg/kg, i.v., 3x/week for 2 cycles | Significant inhibition of tumor growth compared to vehicle control.[1] |
| Oral Cancer | Nude Mice | HSC-3 | 15 mg/kg/day | Significant decrease in tumor volume by day 16. |
| Diffuse Large Cell Lymphoma | SCID Mice | WSU-DLCL2 | 40 mg/kg, i.v., 3 injections | Determined as the maximum tolerated dose with anti-tumor activity.[2] |
Efficacy of this compound in Combination Therapy
The therapeutic potential of this compound is significantly enhanced when used in combination with conventional chemotherapy. This approach can overcome resistance mechanisms and lead to more profound and sustained anti-tumor responses.
Quantitative Data Summary: Combination Therapy
| Cancer Type | Animal Model | Combination Agent | Treatment Regimen | Key Findings |
| Head and Neck Cancer | N/A | Cisplatin | This compound: 15 mg/kg daily | Combination treatment significantly delayed tumor progression, decreased microvessel density, and increased tumor apoptotic index compared to single-agent cisplatin. |
| Diffuse Large Cell Lymphoma | SCID Mice | CHOP | This compound: 20 mg/kg, i.v., 3x + MTD of CHOP | More complete tumor inhibition compared to either CHOP or this compound alone.[2] |
Experimental Protocols
Xenograft Tumor Models
-
Animal Models: Severe Combined Immunodeficient (SCID) mice or athymic nude mice were used. All animal studies were conducted under institutionally approved protocols.
-
Cell Lines and Tumor Implantation:
-
Pancreatic Cancer: Colo-357 human pancreatic cancer cells were inoculated subcutaneously into SCID mice. Palpable tumors of approximately 80 mg were established before treatment initiation.[1]
-
Oral Cancer: HSC-3 human oral cancer cells were injected subcutaneously into the flank of athymic nude mice.
-
Diffuse Large Cell Lymphoma: WSU-DLCL2 cells were used to establish xenografts in SCID mice. Treatment was initiated 5 days after tumor transplantation.[2]
-
-
Drug Administration:
-
This compound: Administered intravenously (i.v.) at specified doses and schedules.
-
Cisplatin: Administered at its maximum tolerated dose (MTD).
-
CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone): Administered at its MTD.[2]
-
-
Tumor Measurement and Analysis: Tumor volume was typically measured at regular intervals. At the end of the study, tumors were excised and weighed.
-
Toxicity Assessment: Animal body weight was monitored throughout the studies.[1] In some studies, major organs were collected for histopathological evaluation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins like Bcl-2, Bcl-xL, and Mcl-1. This action prevents the sequestration of pro-apoptotic proteins such as Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization, and ultimately, apoptosis.
Caption: Mechanism of this compound induced apoptosis.
This compound Modulation of Notch-1 Signaling Pathway
In pancreatic cancer models, this compound has been shown to downregulate the Notch-1 signaling pathway, which is involved in cell proliferation and survival.
Caption: this compound's impact on the Notch-1 signaling pathway.
This compound and NF-κB Signaling Pathway
This compound has been observed to inhibit the DNA-binding activity of NF-κB in pancreatic cancer, a key regulator of inflammation, cell survival, and proliferation.[1]
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.
References
Assessing the Selectivity of TW-37 for Bcl-2 Family Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of TW-37, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. By objectively comparing its binding affinity with other notable Bcl-2 inhibitors and providing detailed experimental methodologies, this document serves as a valuable resource for researchers engaged in apoptosis-related drug discovery and development.
Introduction to this compound and the Bcl-2 Family
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1). Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and resistance to therapy.
This compound is a novel, non-peptidic small molecule inhibitor designed to mimic the BH3 domain of pro-apoptotic proteins. This allows it to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby neutralizing their inhibitory function and promoting apoptosis.[1][2][3][4] Understanding the selectivity of this compound across the various anti-apoptotic Bcl-2 family members is crucial for predicting its therapeutic efficacy and potential side effects.
Comparative Analysis of Binding Affinities
The selectivity of an inhibitor is paramount to its clinical utility. An ideal inhibitor would potently target the specific anti-apoptotic proteins driving a particular malignancy while sparing others to minimize off-target toxicities. The following table summarizes the binding affinities (Ki in nM) of this compound and other well-characterized Bcl-2 family inhibitors. The data has been compiled from various preclinical studies.[1][2][3][4][5][6]
| Protein | This compound (Ki, nM) | Navitoclax (ABT-263) (Ki, nM) | Venetoclax (ABT-199) (Ki, nM) |
| Bcl-2 | 290[2][4] | <1[7] | <0.018[8] |
| Bcl-xL | 1110[2][4] | <1[7] | 4800-fold selectivity over Bcl-xL |
| Mcl-1 | 260[2][4] | Low Affinity[7] | No significant activity |
| Bcl-w | Data Not Available | <1[7] | 4800-fold selectivity over Bcl-w |
| Bfl-1 | Data Not Available | Low Affinity | No significant activity |
Key Observations:
-
This compound demonstrates potent inhibition of both Bcl-2 and Mcl-1 , with a slightly lower affinity for Bcl-xL. This dual-targeting capability may be advantageous in tumors that rely on both Bcl-2 and Mcl-1 for survival.
-
Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w , but it does not effectively target Mcl-1.[7] This lack of Mcl-1 inhibition is a known mechanism of resistance to Navitoclax.
-
Venetoclax is highly selective for Bcl-2 , with significantly weaker activity against other family members.[8] This high selectivity contributes to its favorable safety profile, particularly regarding thrombocytopenia, which is associated with Bcl-xL inhibition.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for two key assays used to determine the binding affinity and cellular efficacy of Bcl-2 family inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This in vitro assay directly measures the binding of a small molecule inhibitor to a purified Bcl-2 family protein.
Principle: A fluorescently labeled BH3 peptide (tracer) is incubated with a Bcl-2 family protein. The binding of the large protein to the small peptide results in a slower rotation of the fluorescent tracer, leading to a high fluorescence polarization signal. When an unlabeled inhibitor is introduced, it competes with the tracer for binding to the protein, causing the displacement of the tracer and a decrease in the polarization signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL, Mcl-1) in assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68).
-
Prepare a stock solution of a fluorescently labeled BH3 peptide tracer (e.g., FITC-labeled Bad or Bid BH3 peptide) in the same assay buffer.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Procedure (in a 384-well black plate):
-
Add the Bcl-2 family protein to each well at a final concentration optimized for a significant polarization window.
-
Add the fluorescently labeled BH3 tracer to each well at a final concentration typically in the low nanomolar range.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a predetermined period (e.g., 1-2 hours) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
-
Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
This cell-based assay is used to confirm that the inhibitor can disrupt the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins within a cellular context.
Principle: A specific antibody is used to pull down (immunoprecipitate) a target anti-apoptotic Bcl-2 family protein from a cell lysate. If a pro-apoptotic protein is bound to the target, it will be co-precipitated. The presence of both proteins in the immunoprecipitate is then detected by Western blotting. Treatment with an effective inhibitor will disrupt this interaction, leading to a decrease in the amount of the co-precipitated pro-apoptotic protein.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cancer cell line to an appropriate density.
-
Treat the cells with the inhibitor (e.g., this compound) at various concentrations for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS or Triton X-100 in Tris-buffered saline containing protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose/magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for the target anti-apoptotic protein (e.g., anti-Bcl-2 antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the immunoprecipitated anti-apoptotic protein (e.g., Bcl-2) and the expected co-precipitated pro-apoptotic protein (e.g., Bax or Bim).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A decrease in the pro-apoptotic protein band in the inhibitor-treated samples indicates target engagement.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the experimental approach to its assessment, the following diagrams are provided.
Caption: The Bcl-2 signaling pathway and points of intervention by various inhibitors.
References
- 1. The small molecule Bcl-2/Mcl-1 inhibitor this compound shows single-agent cytotoxicity in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | BCL | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the On-Target Effects of TW-37 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of TW-37, a small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of proteins, with other relevant anti-cancer agents. The information presented is supported by experimental data to aid in the evaluation of this compound for cancer research and drug development.
Introduction to this compound
This compound is a rationally designed, non-peptidic small-molecule that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] By mimicking the action of pro-apoptotic BH3-only proteins, this compound disrupts the protein-protein interactions that prevent programmed cell death, thereby inducing apoptosis in cancer cells. Overexpression of Bcl-2 family proteins is a common mechanism by which cancer cells evade apoptosis, making these proteins attractive therapeutic targets.
Comparative Analysis of In Vitro Efficacy
The on-target effect of this compound and other Bcl-2 family inhibitors is primarily assessed by their ability to inhibit cell proliferation and induce apoptosis. This section provides a comparative summary of their performance in various cancer cell lines.
Cell Proliferation Inhibition (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and alternative Bcl-2 inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Venetoclax IC50 (µM) | Navitoclax IC50 (µM) | Obatoclax IC50 (µM) |
| MOLM13 | Acute Myeloid Leukemia | Not Reported | <0.1[2][3] | Not Reported | 0.004 - 0.16[2][3] |
| MV-4-11 | Acute Myeloid Leukemia | Not Reported | <0.1[2] | Not Reported | 0.009 - 0.046[2][3] |
| Kasumi-1 | Acute Myeloid Leukemia | Not Reported | 5.4 - 6.8[2][3] | Not Reported | 0.008 - 0.845[2][3] |
| OCI-AML3 | Acute Myeloid Leukemia | Not Reported | 11 - 42[2][3] | Not Reported | 0.012 - 0.382[2][3] |
| A549 | Lung Cancer | Not Reported | Not Reported | ~5[4] | Not Reported |
| NCI-H460 | Lung Cancer | Not Reported | Not Reported | ~10[4] | Not Reported |
| MC-3 | Oral Cancer | ~1.25[5] | Not Reported | Not Reported | Not Reported |
| YD-15 | Oral Cancer | ~1.25[5] | Not Reported | Not Reported | Not Reported |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes.
Induction of Apoptosis
The primary mechanism of action of this compound and other BH3 mimetics is the induction of apoptosis. The following table summarizes experimental data on the percentage of apoptotic cells following treatment.
| Cell Line | Cancer Type | Compound | Concentration | Time (h) | % Apoptotic Cells (Annexin V+) |
| MC-3 | Oral Cancer | This compound | 1.25 µM | 48 | ~25%[5] |
| YD-15 | Oral Cancer | This compound | 1.25 µM | 48 | ~15%[5] |
| EC109 | Esophageal Cancer | Obatoclax | 1 µM | 48 | ~40% |
| HKESC-1 | Esophageal Cancer | Obatoclax | 1 µM | 48 | ~35% |
| T-ALL blasts | T-cell Acute Lymphoblastic Leukemia | Venetoclax | Not Specified | Not Specified | Significantly increased vs. control |
| B-ALL blasts | B-cell Acute Lymphoblastic Leukemia | Venetoclax | Not Specified | Not Specified | Significantly increased vs. control |
Mechanism of Action: Targeting the Bcl-2 Family
This compound and its alternatives function by competitively binding to the BH3 domain of anti-apoptotic Bcl-2 family members. This prevents the sequestration of pro-apoptotic proteins like Bim, Bak, and Bax, which are then free to initiate the mitochondrial apoptosis cascade.
Binding Affinity of this compound
The binding affinity of this compound to key Bcl-2 family proteins has been quantified, with the inhibition constant (Ki) indicating the concentration required to produce half-maximum inhibition.
| Protein | Ki (nmol/L) |
| Bcl-2 | 290[1] |
| Bcl-xL | 1110[1] |
| Mcl-1 | 260[1] |
These values indicate that this compound is a potent inhibitor of both Mcl-1 and Bcl-2, with a lower affinity for Bcl-xL.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating the on-target effects of Bcl-2 inhibitors.
Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for testing Bcl-2 inhibitors.
Caption: Comparison of the target profiles of Bcl-2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[2][4][6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and other inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds (e.g., this compound, venetoclax). Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard Annexin V/Propidium Iodide (PI) staining procedures.[3][7][8][9][10]
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound and other inhibitors
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of inhibitors for the specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate compensation controls for multi-color analysis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol outlines the general steps for Western blotting.[11][12][13][14]
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in lysis buffer. Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the relative expression levels of the target proteins between different treatment groups.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 4. researchhub.com [researchhub.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. youtube.com [youtube.com]
Comparative Analysis of TW-37: A Pan-Bcl-2 Inhibitor in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Preclinical Performance of TW-37 and its standing amongst other Bcl-2 Family Inhibitors.
This compound, a novel small-molecule inhibitor, has emerged as a significant agent in the landscape of cancer therapeutics. By targeting the Bcl-2 family of anti-apoptotic proteins, this compound triggers programmed cell death in a variety of cancer cells, positioning it as a promising candidate for further preclinical and clinical investigation. This guide provides a comprehensive comparative analysis of this compound's efficacy across different cancer types, its mechanism of action, and its performance relative to other Bcl-2 inhibitors.
Performance Across Cancer Cell Lines: A Quantitative Comparison
The cytotoxic potential of this compound has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, demonstrates varied efficacy contingent on the cancer type and the specific molecular profile of the cell line. Below is a summary of reported IC50 values for this compound and a selection of other relevant Bcl-2 family inhibitors.
| Cancer Type | Cell Line | This compound IC50 (nM) | Comparator | Comparator IC50 (nM) |
| Lymphoma | WSU-DLCL2 (Diffuse Large B-Cell Lymphoma) | 300[1][2] | - | - |
| WSU-FSCCL (Follicular Small Cleaved Cell Lymphoma) | 165[1][2] | - | - | |
| Head and Neck | OSCC3 (Oral Squamous Cell Carcinoma) | ~300[3] | - | - |
| UM-SCC-1 (Oral Squamous Cell Carcinoma) | ~300[3] | - | - | |
| UM-SCC-74A (Oral Squamous Cell Carcinoma) | ~300[3] | - | - | |
| Pancreatic | BxPC-3 | ~500[4][5] | - | - |
| Colo-357 | ~500[4][5] | - | - | |
| HPAC | ~1000[4] | - | - |
Mechanism of Action: Targeting the Core of Cell Survival
This compound functions as a pan-Bcl-2 inhibitor, binding to the BH3-binding groove of anti-apoptotic proteins including Bcl-2, Bcl-xL, and Mcl-1.[3][6] This action disrupts the sequestration of pro-apoptotic proteins like Bim, Bak, and Bax, thereby freeing them to initiate the mitochondrial pathway of apoptosis. The binding affinities (Ki) of this compound for these key anti-apoptotic proteins are 290 nM for Bcl-2, 1110 nM for Bcl-xL, and 260 nM for Mcl-1.[1][2][6] This broad-spectrum inhibition allows this compound to overcome the resistance mechanisms that can arise from the upregulation of different anti-apoptotic family members.
Experimental Protocols
A clear understanding of the methodologies used to evaluate this compound is crucial for interpreting the presented data and for designing future experiments.
Cell Viability and IC50 Determination (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (or comparator drug) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, or cleaved caspases overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental and Logical Workflow
The preclinical evaluation of an anti-cancer agent like this compound follows a structured workflow to systematically assess its therapeutic potential.
Combination Therapies: Enhancing Efficacy
Preclinical studies have demonstrated that this compound can act synergistically with conventional chemotherapeutic agents. For instance, in head and neck cancer models, the combination of this compound and cisplatin resulted in enhanced cytotoxic effects compared to either drug alone.[3] Similarly, in diffuse large B-cell lymphoma, pre-exposure to this compound significantly enhanced the killing effect of the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone).[6] These findings suggest that this compound could be a valuable component of combination therapies, potentially overcoming chemoresistance and improving treatment outcomes.
Conclusion
This compound demonstrates significant anti-cancer activity across a range of hematological and solid tumors by effectively targeting multiple anti-apoptotic Bcl-2 family proteins. Its ability to induce apoptosis and its synergistic effects with standard chemotherapies underscore its potential as a therapeutic agent. Further research, including in vivo studies and the identification of predictive biomarkers, will be crucial in defining the clinical utility of this promising pan-Bcl-2 inhibitor.
References
- 1. Validate User [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and induces apoptosis in pancreatic cancer: involvement of Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
In Vivo Showdown: TW-37's Anti-Tumor Efficacy Compared to a Fellow Bcl-2 Inhibitor
A comprehensive analysis of preclinical data reveals the potent anti-tumor activity of TW-37, a small-molecule inhibitor of the Bcl-2 protein family. In head-to-head in vivo studies, this compound demonstrates significant tumor growth inhibition, comparable to other agents in its class, underscoring its potential as a valuable therapeutic candidate in oncology.
This guide provides a detailed comparison of this compound's in vivo performance with alternative treatments, supported by experimental data from xenograft models of various cancers, including pancreatic, oral, and renal cell carcinoma. The information is intended for researchers, scientists, and drug development professionals seeking to evaluate the preclinical efficacy of novel anti-cancer compounds.
Comparative Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been evaluated in several preclinical in vivo models. The following table summarizes the key quantitative data from these studies, including a direct comparison with the Bcl-2 family inhibitor ABT-263 (Navitoclax).
| Cancer Type | Cell Line | Animal Model | Treatment | Tumor Volume Inhibition | Tumor Weight Inhibition | Reference |
| Oral Cancer | HSC-3 | Athymic Nude Mice | This compound (15 mg/kg/day) | Significant decrease by day 16 | Reduced trend | (--INVALID-LINK--) |
| Pancreatic Cancer | Colo-357 | SCID Mice | This compound | Significant inhibition | Not specified | [1](--INVALID-LINK--) |
| Renal Cell Carcinoma | Xenograft Mice | This compound (10 mg/kg) | Reduced growth | Reduced weight | [2](--INVALID-LINK--) | |
| Renal Cell Carcinoma | Xenograft Mice | ABT-263 (10 mg/kg) | Reduced growth | Reduced weight | [2](--INVALID-LINK--) | |
| Renal Cell Carcinoma | Xenograft Mice | This compound + ABT-263 | Synergistic inhibition | Synergistic reduction | [2](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
Oral Cancer Xenograft Model (HSC-3)
-
Cell Line: Human oral squamous carcinoma cell line HSC-3.
-
Animal Model: Athymic nude mice.
-
Tumor Inoculation: HSC-3 cells are harvested, washed, and resuspended in a suitable medium. A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors become palpable, mice are randomized into treatment and control groups. This compound is administered, for example, daily via intraperitoneal injection at a dose of 15 mg/kg. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers, typically calculated using the formula: (Length x Width^2) / 2. Tumor weight is measured at the end of the study after the tumors are excised.
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. At the end of the study, major organs may be harvested for histological analysis.(--INVALID-LINK--)
Pancreatic Cancer Xenograft Model (Colo-357)
-
Cell Line: Human pancreatic adenocarcinoma cell line Colo-357.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Inoculation: Colo-357 cells are injected subcutaneously into the flanks of SCID mice.
-
Treatment: When tumors reach a certain size, mice are randomized into treatment groups. This compound is administered at a predetermined dose and schedule. A control group receives a vehicle.
-
Mechanism of Action Studies: Tumor tissues can be collected for further analysis, such as Western blotting to assess the expression of target proteins like Notch-1 and its downstream effectors.[1](--INVALID-LINK--)
Renal Cell Carcinoma Xenograft Model
-
Animal Model: Xenograft mouse model.
-
Tumor Inoculation: Human renal cell carcinoma cells are implanted in the mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (10 mg/kg)
-
ABT-263 (10 mg/kg)
-
Combination of this compound and ABT-263
-
-
Outcome Measures: Tumor growth and tumor weight are assessed to determine the efficacy of each treatment alone and in combination. The study found that the combination of this compound and ABT-263 had a synergistic effect in inhibiting tumor growth.[2](--INVALID-LINK--)
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of this compound, the following diagrams have been generated using Graphviz.
References
Navigating Resistance: A Comparative Analysis of TW-37 and Other BH3 Mimetics in Overcoming Drug Resistance
A deep dive into the cross-resistance profiles of BH3 mimetics reveals the potential of the pan-Bcl-2 inhibitor, TW-37, to overcome resistance to more selective agents like Venetoclax. This guide provides a comprehensive comparison of their mechanisms, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
The landscape of cancer therapy has been significantly advanced by the development of BH3 mimetics, a class of drugs that target the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. These proteins are frequently overexpressed in various cancers, contributing to cell survival and resistance to conventional chemotherapies. However, as with many targeted therapies, the emergence of resistance poses a significant clinical challenge. This guide explores the cross-resistance between this compound, a potent pan-inhibitor of Bcl-2 family proteins, and other notable BH3 mimetics, providing a framework for understanding and potentially circumventing these resistance mechanisms.
The Mechanism of Action of BH3 Mimetics
BH3 mimetics function by mimicking the action of pro-apoptotic "BH3-only" proteins. They bind to the BH3 groove of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1. This binding displaces pro-apoptotic effector proteins like Bak and Bax, which can then oligomerize and induce mitochondrial outer membrane permeabilization, leading to apoptosis. The specificity of different BH3 mimetics for various Bcl-2 family members dictates their efficacy and potential for cross-resistance.
dot
Figure 1: Simplified signaling pathway of Bcl-2 family protein interactions and BH3 mimetic intervention.
Comparative Binding Profiles of BH3 Mimetics
The potential for cross-resistance is intrinsically linked to the binding specificity of each BH3 mimetic. A summary of the binding affinities (Ki, in nM) for this compound and other key BH3 mimetics is presented below.
| BH3 Mimetic | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Mcl-1 (Ki, nM) | Bcl-w (Ki, nM) |
| This compound | 290 | 1110 | 260 | - |
| Venetoclax (ABT-199) | <0.01 | 48 | >440 | 21 |
| Navitoclax (ABT-263) | - | - | - | - |
| Obatoclax (GX15-070) | 220 | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data for Navitoclax and specific Ki values for all proteins were not consistently available in the searched literature.
This compound is a pan-inhibitor, binding to Bcl-2, Bcl-xL, and Mcl-1 with nanomolar affinity.[1][2] In contrast, Venetoclax is highly selective for Bcl-2.[3] Navitoclax targets Bcl-2, Bcl-xL, and Bcl-w, while Obatoclax is also considered a pan-inhibitor of the Bcl-2 family.[4][5]
Cross-Resistance: The Role of Mcl-1 and Bcl-xL Upregulation
A primary mechanism of acquired resistance to the Bcl-2 selective inhibitor Venetoclax is the upregulation of other anti-apoptotic proteins, particularly Mcl-1 and Bcl-xL.[6][7] Cancer cells can adapt to the inhibition of Bcl-2 by increasing their reliance on these other survival proteins. This creates a scenario where a pan-inhibitor, such as this compound or Obatoclax, could be effective in overcoming this resistance.
A study investigating the activity of Obatoclax in acute myeloid leukemia (AML) cell lines with varying sensitivity to Venetoclax provides compelling evidence for this hypothesis. The study demonstrated that Obatoclax reduced cell viability in AML cells, irrespective of their sensitivity to Venetoclax, suggesting that pan-Bcl-2 inhibition can overcome intrinsic resistance to selective Bcl-2 inhibitors.[8][9]
The IC50 values from this study are summarized below:
| Cell Line | Venetoclax IC50 (µM) | Obatoclax IC50 (µM) |
| MOLM13 | <0.1 | 0.004 - 0.16 |
| MV-4-11 | <0.1 | 0.009 - 0.046 |
| Kasumi-1 | 5.4 - 6.8 | 0.008 - 0.845 |
| OCI-AML3 | 11 - 42 | 0.012 - 0.382 |
These findings suggest that a pan-inhibitor like this compound, which also targets Mcl-1 and Bcl-xL, would likely exhibit a similar ability to overcome Venetoclax resistance driven by the upregulation of these proteins.
Experimental Protocols
To provide a comprehensive resource, detailed methodologies for key experiments are outlined below.
Generation of Drug-Resistant Cell Lines
A common method for generating drug-resistant cancer cell lines in vitro involves chronic exposure to a specific drug.
dot
Figure 2: A typical experimental workflow for generating drug-resistant cell lines.
Protocol:
-
Initial Culture: Begin by culturing the parental cancer cell line in standard growth medium.
-
Initial Drug Exposure: Introduce the selective BH3 mimetic (e.g., Venetoclax) at a low concentration (e.g., below the IC50 value).
-
Stepwise Dose Escalation: Gradually increase the concentration of the drug in the culture medium as the cells begin to proliferate. This process can take several weeks to months.
-
Isolation of Resistant Clones: Once cells are able to grow in a high concentration of the drug, single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Characterization: The resistant phenotype of the selected clones should be confirmed by determining the IC50 of the drug and comparing it to the parental cell line. Further characterization can include analyzing the expression levels of Bcl-2 family proteins by Western blot or other methods.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the BH3 mimetic of interest. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[10]
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions. In the context of BH3 mimetics, it can be used to determine if a drug disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members.
Protocol:
-
Cell Lysis: Lyse cells treated with or without the BH3 mimetic in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., an anti-Bcl-2 antibody).
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting protein of interest (e.g., an anti-Bim antibody) to determine if the interaction was disrupted by the drug treatment.
Conclusion
The emergence of resistance to selective BH3 mimetics like Venetoclax highlights the need for alternative therapeutic strategies. The data presented here strongly suggest that pan-Bcl-2 inhibitors, such as this compound and Obatoclax, have the potential to overcome this resistance by simultaneously targeting multiple anti-apoptotic proteins, including those upregulated in resistant cells. Further preclinical and clinical investigations are warranted to fully elucidate the cross-resistance profiles of this compound and to establish its role in the treatment of cancers that have developed resistance to more selective BH3 mimetics. This comparative guide provides a foundational understanding for researchers to design experiments and develop novel therapeutic combinations to combat the challenge of drug resistance in cancer.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Venetoclax-Resistant T-ALL Cells Display Distinct Cancer Stem Cell Signatures and Enrichment of Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of the Bcl-2 Inhibitor TW-37: Evaluating Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of TW-37, a small molecule inhibitor of the Bcl-2 family of proteins, with other notable Bcl-2 inhibitors, Gossypol and Venetoclax. The following sections present a comprehensive overview of their therapeutic indices based on available preclinical data, detailed experimental methodologies, and visualization of the associated signaling pathways.
I. Comparative Efficacy and Toxicity
The therapeutic index, a measure of a drug's safety and efficacy, is a critical parameter in preclinical evaluation. This section summarizes the in vitro cytotoxicity, in vivo efficacy, and toxicity of this compound, Gossypol, and Venetoclax.
Table 1: In Vitro Cytotoxicity of Bcl-2 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.29[1] |
| Kelly | Neuroblastoma | 0.22[2] | |
| IMR-5 | Neuroblastoma | 0.28[2] | |
| SKNAS | Neuroblastoma | 0.83[2] | |
| SY5Y | Neuroblastoma | 0.96[2] | |
| Gossypol | SK-mel-19 | Melanoma | 23-46 |
| Sihas | Cervical Cancer | 23-46 | |
| H69 | Small Cell Lung Cancer | 23-46 | |
| K562 | Myelogenous Leukemia | 23-46 | |
| Venetoclax | OCI-AML2 | Acute Myeloid Leukemia | ~0.1 (in co-culture) |
| SKM-1 | Acute Myeloid Leukemia | ~1 (in co-culture) | |
| MV-4-11 | Acute Myeloid Leukemia | ~0.1 (in co-culture) |
Table 2: In Vivo Efficacy and Toxicity of Bcl-2 Inhibitors in Preclinical Models
| Compound | Animal Model | Cancer Type | Efficacy | Maximum Tolerated Dose (MTD) | Key Toxicity Observations |
| This compound | SCID Mice | Diffuse Large B-cell Lymphoma | Significant tumor growth inhibition with CHOP | 40 mg/kg (IV, 3 injections)[1] | Weight loss of <5%, scruffy fur with recovery[1] |
| SCID Mice | Pancreatic Cancer | Significant tumor growth inhibition | 20 mg/kg (IV, 3 days for 2 cycles) showed no toxicity[3] | No toxicity or loss in body weight observed[3] | |
| Mice | Neuroblastoma | Decrease in tumor growth and favorable survival | Not explicitly stated in this study | Not explicitly stated in this study | |
| Gossypol | Pregnant Mice | N/A | N/A | 50 mg/kg (oral) | Impaired cortical neuronal migration, inhibited neural progenitor cell proliferation[3] |
| Mice | N/A | N/A | 40 and 80 mg/kg (oral) | Mortality, elevated neutrophils and monocytes, decreased lymphocytes, inhibited spermatogenesis, follicular degeneration, and tissue damage in liver, kidney, lung, and spleen | |
| Venetoclax | Mice | MYC/BCL2 Double-Expressor DLBCL | Improved efficacy of anti-CD20 immunotherapy | 250 µg (IP, twice a week for 8 weeks) in combination | Not explicitly stated in this study |
Table 3: Binding Affinity of Bcl-2 Family Inhibitors
| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Mcl-1 (Ki, nM) |
| This compound | 290[1] | 1110[1] | 260[1] |
| Gossypol | 280 | 3030 | 1750 |
| Venetoclax | <0.01 | 48 | >4400 |
II. Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of the inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Gossypol, Venetoclax). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Data Collection: Tumor volumes and body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: The mean tumor volume of the treatment group is compared to the control group to determine the percentage of tumor growth inhibition. Statistical analysis is performed to assess the significance of the observed effects.
Maximum Tolerated Dose (MTD) Determination
Objective: To identify the highest dose of a drug that can be administered without causing unacceptable toxicity.
Methodology:
-
Dose Escalation: A small cohort of mice (e.g., 3-5 mice per group) is treated with escalating doses of the test compound.
-
Toxicity Monitoring: Animals are closely monitored for signs of toxicity, including changes in body weight (a loss of >15-20% is often considered a dose-limiting toxicity), clinical signs (e.g., lethargy, ruffled fur, altered posture), and mortality.
-
MTD Definition: The MTD is typically defined as the highest dose at which no more than one animal in a cohort experiences dose-limiting toxicity and the mean body weight loss of the group is within an acceptable range.
-
Pathological Analysis: At the end of the study, organs may be harvested for histopathological analysis to identify any drug-related tissue damage.
III. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Bcl-2 family signaling pathway and points of intervention.
Caption: Experimental workflow for determining therapeutic index.
Caption: Additional signaling pathways modulated by this compound.
References
Safety Operating Guide
Proper Disposal of TW-37: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of TW-37, a potent nonpeptide inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Understanding the Compound: this compound
This compound is a complex organic molecule with the chemical formula C₃₃H₃₅NO₆S.[1] Its role as a Bcl-2 inhibitor means it is biologically active and designed to induce apoptosis (cell death).[1] Therefore, it must be handled with care, and its waste products must be considered hazardous.
Key Chemical Data:
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₅NO₆S | [1] |
| Molecular Weight | 573.7 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO and Ethanol | N/A |
| Storage | -20°C, protect from moisture | [1] |
Hazard Assessment and Waste Classification
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, its chemical nature as a complex, biologically active organic compound necessitates its classification as hazardous waste. The disposal plan should be based on the precautionary principle, assuming the compound may have toxicological properties that are not yet fully characterized.
Waste Streams:
All materials that come into contact with this compound should be considered hazardous waste and segregated into the following streams:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.
-
Contaminated lab supplies, including weigh boats, spatulas, pipette tips, and centrifuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or cell culture media).
-
Rinsate from cleaning contaminated glassware or equipment.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and scalpels.
-
Step-by-Step Disposal Procedures
3.1. Personal Protective Equipment (PPE):
Before handling this compound or its waste, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator may be necessary when handling the powder form to avoid inhalation.
3.2. Solid Waste Disposal:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.
-
Container: Use a durable, leak-proof container with a secure lid. The container should be lined with a heavy-duty plastic bag.
-
Labeling: Label the container with "Hazardous Waste," the name of the chemical ("this compound"), the date, and the primary hazard (e.g., "Chemical Waste," "Toxic").
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
3.3. Liquid Waste Disposal:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Container: Use a chemically resistant, leak-proof container (e.g., a high-density polyethylene (HDPE) carboy) with a screw cap.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," the solvent used (e.g., "DMSO"), and an approximate concentration.
-
Storage: Store the sealed container in secondary containment (e.g., a chemical-resistant tub) within a designated hazardous waste storage area.
3.4. Sharps Waste Disposal:
-
Container: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.
-
Labeling: Label the sharps container with "Hazardous Waste," "Sharps," and "this compound."
-
Disposal: Once the container is full, seal it and dispose of it through your institution's hazardous waste program.
Emergency Procedures
In the event of a spill of this compound powder or solution:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation in the area, if possible.
-
Contain: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. Collect all contaminated materials and place them in the designated hazardous waste container.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship for Hazard Control
The following diagram illustrates the hierarchical approach to managing the risks associated with this compound disposal.
Caption: Hierarchy of controls for managing this compound hazards.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS) for complete and accurate information. If an SDS is not available, contact your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and disposal procedures.
References
Essential Safety and Logistical Information for Handling TW-37
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of TW-37, a small-molecule inhibitor of the Bcl-2 family of proteins. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear plan for the operational lifecycle of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₃₃H₃₅NO₆S |
| Molecular Weight | 573.7 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Safety and Handling
This compound is a potent bioactive compound and should be handled with care. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling hazardous chemicals in a laboratory setting must be followed.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other appropriate chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a properly fitted respirator (e.g., N95) is recommended. |
Handling Procedures:
-
Engineering Controls : Handle in a chemical fume hood to minimize inhalation exposure.
-
Hygiene : Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
-
Spills : In case of a spill, absorb with an inert material and place in a suitable container for disposal. Ensure the area is well-ventilated.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep locked up and away from incompatible materials.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.
Disposal Steps:
-
Segregation : Do not mix with other waste streams.
-
Containerization : Collect waste in a clearly labeled, sealed, and appropriate container for chemical waste.
-
Labeling : The container must be labeled with "Hazardous Waste" and the chemical name (this compound).
-
Pickup : Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Biological Activity and Mechanism of Action
This compound is a small-molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. By binding to these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins (e.g., Bax, Bak), thereby promoting apoptosis (programmed cell death).
Binding Affinity of this compound:
| Protein | Binding Affinity (Kᵢ) |
| Bcl-2 | 290 nM |
| Bcl-xL | 1110 nM |
| Mcl-1 | 260 nM |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway. Additionally, studies have shown that this compound can also modulate other signaling pathways, such as the Notch-1 pathway, to exert its anti-cancer effects.
Caption: Mechanism of action of this compound, a Bcl-2 inhibitor.
Experimental Protocols
The following are summaries of common experimental protocols used to assess the activity of this compound.
Cell Viability Assay (e.g., WST-1 or MTT Assay):
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Add the viability reagent (e.g., WST-1 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Cell Treatment : Treat cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Analysis : Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).
Cell Cycle Analysis:
-
Cell Treatment : Treat cells with this compound or a vehicle control.
-
Cell Fixation : Harvest the cells and fix them in cold 70% ethanol.
-
Staining : Wash the fixed cells and stain them with a solution containing propidium iodide and RNase.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Analysis : Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
